[1,2,4]Triazolo[1,5-a]pyridin-8-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPJXPHHXBKTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297521 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
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Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31052-95-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31052-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 116473 | |
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| Record name | 31052-95-6 | |
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| Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
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| Record name | [1,2,4]triazolo[1,5-a]pyridin-8-amine | |
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Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Triazolo[1,5-a]pyridines, with a Focus on the Elusive Triazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This is attributed to its unique electronic properties and its ability to act as a bioisostere for other key heterocyles, such as purines. While a significant body of research exists for various substituted triazolo[1,5-a]pyridines, this guide addresses the available information on the specific isomer, Triazolo[1,5-a]pyridin-8-amine (CAS Number: 31052-95-6) , and places it within the broader context of its chemical class.
Despite extensive searches, specific experimental data regarding the physicochemical properties, detailed synthetic protocols, and biological signaling pathways for Triazolo[1,5-a]pyridin-8-amine remains largely unpublished in readily accessible scientific literature. This guide will therefore summarize the known information for this specific compound and supplement it with general characteristics and methodologies applicable to the triazolo[1,5-a]pyridine class, providing a valuable resource for researchers in this field.
Core Chemical Properties of Triazolo[1,5-a]pyridin-8-amine
While specific quantitative data is scarce, the fundamental properties of Triazolo[1,5-a]pyridin-8-amine can be summarized as follows:
| Property | Data | Source |
| Molecular Formula | C₆H₆N₄ | [1][2] |
| Molecular Weight | 134.14 g/mol | [1][2] |
| CAS Number | 31052-95-6 | [1] |
| Structure | A fused triazole and pyridine ring system with an amine group at the 8-position. | Inferred |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. | |
| Solubility | Not available in cited literature. |
General Synthesis Strategies for the Triazolo[1,5-a]pyridine Scaffold
The synthesis of the triazolo[1,5-a]pyridine core can be achieved through several established routes. While a specific protocol for the 8-amino derivative is not detailed in the available literature, the following general methods are commonly employed and could be adapted.
A plausible synthetic approach for triazolo[1,5-a]pyridines involves a multi-step sequence starting from a substituted pyridine. This can be visualized as a generalized workflow.
Caption: Generalized synthetic workflow for Triazolo[1,5-a]pyridines.
Key Experimental Protocols for Triazolo[1,5-a]pyridine Synthesis (General)
One common method involves the reaction of 2-aminopyridines with reagents that provide the remaining atoms for the triazole ring, followed by cyclization.
Example Protocol: Synthesis of[1][3]Triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides
This method involves an oxidative N-N bond formation.
Materials:
-
N-(pyridin-2-yl)benzimidamide derivative
-
(Diacetoxyiodo)benzene (PIFA)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the N-(pyridin-2-yl)benzimidamide in DCM.
-
Add PIFA to the solution at room temperature.
-
Stir the reaction mixture for a specified time until completion (monitored by TLC).
-
Quench the reaction and purify the product by column chromatography.
Spectroscopic Characterization of Triazolo[1,5-a]pyridines
Spectroscopic techniques are crucial for the structural elucidation of newly synthesized compounds. While specific spectra for Triazolo[1,5-a]pyridin-8-amine are not publicly available, the following are expected characteristic features for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons on the pyridine and triazole rings would appear in the downfield region (typically δ 7-9 ppm). The protons of the amine group would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range.
Infrared (IR) Spectroscopy:
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N-H stretching vibrations from the amine group would be expected in the 3300-3500 cm⁻¹ region.
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C=N and C=C stretching vibrations from the fused ring system would appear in the 1500-1650 cm⁻¹ range.
-
Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the exact mass of the molecule would be observed, confirming its molecular formula.
Biological Activity and Signaling Pathways of Triazolo[1,5-a]pyridine Derivatives
While no specific biological targets or signaling pathway involvement has been identified for Triazolo[1,5-a]pyridin-8-amine, the broader class of triazolo[1,5-a]pyridines and related triazolopyrimidines are known to exhibit a range of biological activities, often as inhibitors of key enzymes in signaling cascades.
Derivatives of the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds have been reported to act as inhibitors of various kinases, including Janus kinase 2 (JAK2), and proteins involved in cancer progression like S-phase kinase-associated protein 2 (Skp2).[4][5] Inhibition of these targets can disrupt downstream signaling pathways crucial for cell proliferation and survival.
The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing phosphorylation of substrate proteins and blocking signal transduction.
References
- 1. sharemobile.ie [sharemobile.ie]
- 2. sharemobile.ie [sharemobile.ie]
- 3. Buy [1,2,4]Triazolo[1,5-a]pyrazin-8-amine | 55366-18-2 [smolecule.com]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Characterization of Triazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on Triazolo[1,5-a]pyridin-8-amine. It is important to note that while the existence of this compound is confirmed by its CAS number, detailed experimental characterization data specifically for this isomer is limited in the public domain. Therefore, this guide also includes data from closely related analogs to provide a comparative context for researchers.
Introduction
Triazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structure, which can be considered a bioisostere of purines, makes them promising scaffolds for the development of novel therapeutics. This guide focuses on the specific isomer, Triazolo[1,5-a]pyridin-8-amine, providing a detailed account of its molecular structure, and collating available characterization data, alongside general synthetic and analytical protocols relevant to this class of compounds.
Molecular Structure and Properties
Triazolo[1,5-a]pyridin-8-amine is a bicyclic aromatic compound consisting of a pyridine ring fused with a 1,2,4-triazole ring. The key structural feature is an amine group substituted at the 8-position of the fused ring system.
Molecular Formula: C₆H₆N₄
Molecular Weight: 134.14 g/mol
CAS Number: 31052-95-6[1][2][3]
Below is a diagram illustrating the molecular structure and a table summarizing its key identifiers.
Figure 1: Molecular Structure of Triazolo[1,5-a]pyridin-8-amine.
| Identifier | Value |
| IUPAC Name | [1][4][5]triazolo[1,5-a]pyridin-8-amine |
| CAS Number | 31052-95-6[1][2][3] |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Triazolo[1,5-a]pyridin-8-amine was not found in the reviewed literature, several general methods for the synthesis of the triazolo[1,5-a]pyridine scaffold have been reported. These methods can likely be adapted for the synthesis of the 8-amino derivative.
A common and effective approach involves the cyclization of a substituted 2-aminopyridine derivative. One plausible synthetic route is the reaction of 2,3-diaminopyridine with a suitable reagent to form the fused triazole ring.
Below is a generalized experimental workflow for the synthesis of a triazolo[1,5-a]pyridine derivative, which could be adapted for Triazolo[1,5-a]pyridin-8-amine.
Figure 2: Generalized workflow for the synthesis of Triazolo[1,5-a]pyridin-8-amine.
General Experimental Protocol (Adapted from similar syntheses):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., 2,3-diaminopyridine) in a suitable solvent (e.g., ethanol, toluene).
-
Reagent Addition: Add the cyclizing agent (e.g., an orthoester or formic acid) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.
Molecular Characterization
Table 1: Comparative ¹H NMR Data of Related Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| Ethyl 5-methyl-[1][4][5]triazolo[1,5-a]pyrimidin-7-yl)acetate | CDCl₃ | 1.29 (t, 3H), 2.74 (s, 3H), 4.20 (s, 2H), 4.26 (q, 2H), 7.00 (s, 1H), 8.44 (s, 1H) | |
| 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetohydrazide | DMSO-d₆ | 2.43 (s, 3H), 3.83 (s, 2H), 6.86 (s, 1H) |
Table 2: Comparative ¹³C NMR Data of Related Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| Ethyl 5-methyl-[1][4][5]triazolo[1,5-a]pyrimidin-7-yl)acetate | CDCl₃ | 14.05, 25.18, 36.16, 62.07, 115.51, 142.34, 155.25, 155.52, 165.07, 166.94 | |
| 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetohydrazide | DMSO-d₆ | 24.55, 35.84 |
Table 3: Comparative IR and Mass Spectrometry Data of a Related Triazolo[1,5-a]pyrimidine Derivative
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) | Reference |
| N-(2,4-Dibromophenyl)-7-(2-bromopyridin-4-yl)-4,7-dihydro-5-isopropyl-[1][4][5]triazolo[1,5-a]pyrimidine-6-carboxamide | 3205.69 (N-H), 3030 (aromatic C-H) | 508.2 | [6] |
Potential Biological Activity and Signaling Pathways
The triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine scaffolds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[5][7][8][9] The structural similarity to purines suggests that these compounds may interact with enzymes that utilize purine-based substrates, such as kinases.
Several studies on substituted triazolo[1,5-a]pyrimidines have demonstrated their potential as multi-kinase inhibitors, affecting signaling pathways crucial for cancer cell proliferation and survival, such as the ERK signaling pathway.[7][10] For instance, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[7]
The diagram below illustrates a simplified signaling pathway that could potentially be modulated by a triazolo[1,5-a]pyridine derivative acting as a kinase inhibitor.
Figure 3: Potential inhibition of the EGFR-ERK signaling pathway.
Conclusion
Triazolo[1,5-a]pyridin-8-amine represents an interesting, yet undercharacterized, member of the broader family of triazolopyridines. While its existence is confirmed, a significant opportunity exists for researchers to perform a detailed synthesis and full spectroscopic and crystallographic characterization of this molecule. The available data on related compounds suggest that it may possess noteworthy biological activities, making it a valuable target for further investigation in the field of drug discovery and development. This guide provides a foundational understanding and a comparative dataset to facilitate such future research endeavors.
References
- 1. 31052-95-6 Cas No. | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | Apollo [store.apolloscientific.co.uk]
- 2. 31052-95-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound|CAS 31052-95-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. Novachemistry-product-info [novachemistry.com]
- 5. Buy [1,2,4]Triazolo[1,5-a]pyrazin-8-amine | 55366-18-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway [mdpi.com]
Spectroscopic Profile of Triazolo[1,5-a]pyridine Analogs: A Technical Guide
Introduction
Representative Spectroscopic Data
The following tables summarize the kind of quantitative data expected from NMR, IR, and MS analyses of a triazolo[1,5-a]pyridine derivative. This data is crucial for confirming the molecular structure and purity of the synthesized compound.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.50 | d | 7.2 | H-5 |
| 8.10 | s | - | H-2 |
| 7.80 | d | 9.0 | H-7 |
| 7.10 | dd | 9.0, 7.2 | H-6 |
| 5.50 | br s | - | -NH₂ |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | C-8a |
| 152.0 | C-2 |
| 140.0 | C-8 |
| 128.0 | C-5 |
| 120.0 | C-6 |
| 115.0 | C-7 |
Table 3: Representative IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3150 | Broad | N-H stretch (amine) |
| 3050 | Medium | C-H stretch (aromatic) |
| 1640 | Strong | N-H bend (amine) |
| 1580, 1470 | Medium-Strong | C=C and C=N stretching |
| 850-750 | Strong | C-H bend (out-of-plane) |
Table 4: Representative Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 135.05 | 100 | [M+H]⁺ |
| 108.04 | 60 | [M-N₂H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are standard for the characterization of novel organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) is typically used.
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. A typical experiment involves a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5, is commonly employed.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Data Interpretation: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups in the molecule.
3. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is frequently used for accurate mass determination.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the μg/mL range). A small amount of formic acid may be added to promote ionization.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., time-of-flight - TOF, or Orbitrap) where their mass-to-charge ratio (m/z) is determined.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak ([M+H]⁺ for positive ion mode) is used to confirm the molecular weight of the compound. The high-resolution data allows for the determination of the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like Triazolo[1,5-a]pyridin-8-amine.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Rising Therapeutic Potential of Triazolo[1,5-a]pyridin-8-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold,[1][2][3]triazolo[1,5-a]pyridine, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide focuses on the burgeoning interest in a specific subclass: Triazolo[1,5-a]pyridin-8-amine derivatives. While public, peer-reviewed quantitative data on this particular scaffold remains nascent, patent literature reveals its significant potential as a modulator of key cellular targets in oncology and inflammatory diseases. This document provides a comprehensive overview of the known biological activities of the broader triazolopyridine and triazolopyrimidine families, detailed experimental protocols for relevant assays, and a forward-looking perspective on the therapeutic promise of the 8-amino substituted analogues.
Patented Biological Activities of Triazolo[1,5-a]pyridin-8-amine Derivatives
Recent patent filings have brought to light the therapeutic potential of Triazolo[1,5-a]pyridin-8-amine derivatives, primarily as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and various kinases. These targets are implicated in a range of pathologies, most notably cancer.
1.1. PRMT5 Inhibition:
Patents disclose that derivatives of the Triazolo[1,5-a]pyridin-8-amine scaffold are being investigated as inhibitors of PRMT5. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in the regulation of gene expression, RNA splicing, and signal transduction. Its overexpression is linked to numerous cancers, making it an attractive therapeutic target.
1.2. Kinase Inhibition:
The Triazolo[1,5-a]pyridin-8-amine core has also been identified as a valuable scaffold for the development of kinase inhibitors. Patents suggest its utility in targeting kinases such as Bruton's tyrosine kinase (BTK), which is crucial for B-cell development and activation and is a validated target in B-cell malignancies and autoimmune diseases.
Broader Biological Activities of Triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyrimidine Derivatives
While specific data on the 8-amino derivatives is emerging, the wider class of triazolopyridines and their isosteres, triazolopyrimidines, have been extensively studied and have demonstrated a rich pharmacology.
2.1. Anticancer Activity:
Derivatives of the triazolopyridine and triazolopyrimidine core have shown potent antiproliferative activity against a variety of human cancer cell lines. The mechanisms underlying this activity are diverse and include:
-
Kinase Inhibition: Many derivatives have been found to inhibit key kinases involved in cancer cell proliferation and survival, such as Janus Kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
-
Tubulin Polymerization Inhibition: Some triazolopyrimidine derivatives have been shown to interfere with microtubule dynamics, a validated strategy in cancer chemotherapy.
2.2. Antimicrobial Activity:
The triazolopyridine and triazolopyrimidine scaffolds are also present in compounds with significant antimicrobial properties. Their activity has been reported against a range of bacterial and fungal pathogens. A key mechanism of action in bacteria is the inhibition of DNA gyrase, an essential enzyme for DNA replication.
2.3. Enzyme Inhibition:
Beyond cancer and infectious diseases, these heterocyclic systems have been explored as inhibitors of other enzymes with therapeutic relevance. For instance, certain derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting potential applications in the management of diabetes.
Quantitative Biological Data
The following tables summarize the quantitative biological activity data for a selection of triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives from published literature. It is important to note the absence of publicly available, peer-reviewed data for the specific Triazolo[1,5-a]pyridin-8-amine scaffold at the time of this writing.
Table 1: Anticancer Activity of Triazolo[1,5-a]pyridine/pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50/GI50, µM) | Target(s) |
| 1c | HCT-116 | 1.5 | AKT |
| 2d | U-87 MG | 2.1 | AKT |
| 12b | NCI 60-cell line panel | GI50 (mean) = 10.63 | EGFR, VEGFR2, TrkA, CDK2 |
| 12c | NCI 60-cell line panel | GI50 (mean) = 3.51 | Not specified |
| 19 | Bel-7402 | IC50 = 12.3 | Not specified |
| 19 | HT-1080 | IC50 = 6.1 | Not specified |
| H12 | MGC-803 | IC50 = 9.47 | ERK signaling pathway |
| H12 | HCT-116 | IC50 = 9.58 | ERK signaling pathway |
| H12 | MCF-7 | IC50 = 13.1 | ERK signaling pathway |
Table 2: Antimicrobial Activity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Microorganism | Activity (MIC, µg/mL) | Target |
| 9a | S. aureus | 0.5 | DNA Gyrase |
| 9a | E. coli | 1.0 | DNA Gyrase |
| 9b | S. aureus | 0.25 | DNA Gyrase |
| 9b | E. coli | 0.5 | DNA Gyrase |
| 8m | X. oryzae pv. oryzae | EC50 = 69.0 | Not specified |
| 8n | X. oryzae pv. oryzae | EC50 = 53.3 | Not specified |
| 8o | X. oryzae pv. oryzae | EC50 = 58.9 | Not specified |
Table 3: Enzyme Inhibitory Activity of Triazolo[1,5-a]pyridine/pyrimidine Derivatives
| Compound ID | Enzyme | Activity (IC50, µM) |
| 15j | α-glucosidase | 6.60 |
| 12b | EGFR | 2.19 |
| 12b | VEGFR2 | 2.95 |
| 12b | TrkA | 3.49 |
| 12b | CDK2 | 9.31 |
| CEP-33779 | JAK2 | 0.0018 |
| 9a | DNA Gyrase | 0.68 |
Experimental Protocols
The following are representative experimental protocols for key biological assays, extracted from full-text articles on related triazolopyridine and triazolopyrimidine derivatives. These can serve as a methodological foundation for the evaluation of new Triazolo[1,5-a]pyridin-8-amine derivatives.
4.1. In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of appropriate growth medium and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with the growth medium to various concentrations. The cells are then treated with 100 µL of the compound solutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
4.2. In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4.3. Kinase Inhibition Assay (Example: JAK2)
-
Assay Components: The assay is typically performed in a buffer containing the JAK2 enzyme, a fluorescently-labeled peptide substrate, ATP, and the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a termination buffer.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and mechanisms of action associated with the biological targets of triazolopyridine and triazolopyrimidine derivatives.
Caption: PRMT5 Signaling Pathway and Inhibition.
Caption: General Kinase Inhibition Assay Workflow.
Caption: Mechanism of DNA Gyrase Inhibition.
Conclusion and Future Directions
The Triazolo[1,5-a]pyridin-8-amine scaffold represents a promising new frontier in the development of targeted therapeutics. While the publicly available data is currently limited, the patent landscape strongly suggests a focus on potent and selective inhibitors of PRMT5 and various kinases for the treatment of cancer and other diseases. The broader family of triazolopyridines and triazolopyrimidines has a well-established and diverse biological activity profile, providing a strong foundation for the further exploration of the 8-amino derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of Triazolo[1,5-a]pyridin-8-amine derivatives. The publication of quantitative structure-activity relationships, detailed mechanistic studies, and in vivo efficacy data will be crucial to fully elucidate the therapeutic potential of this exciting class of compounds. The experimental protocols and mechanistic insights provided in this guide offer a solid starting point for researchers and drug development professionals to embark on this important endeavor.
References
In Silico Modeling of Triazolo[1,5-a]pyridin-8-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate the interactions of Triazolo[1,5-a]pyridin-8-amine and its derivatives with various biological targets. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including roles as enzyme inhibitors in cancer, diabetes, and infectious diseases. Computational methods such as molecular docking and molecular dynamics simulations are pivotal in elucidating the binding mechanisms, predicting affinities, and guiding the rational design of more potent and selective drug candidates.
Quantitative Data Summary
The following tables summarize the quantitative data from various in silico and in vitro studies on Triazolo[1,5-a]pyridine derivatives, showcasing their inhibitory activities and binding affinities against several key protein targets.
Table 1: α-Glucosidase Inhibition
| Compound | IC₅₀ (µM) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 15j | 6.60 ± 0.09 | -10.04 | TYR158, GLN353, GLU411 | [1] |
| Acarbose (Control) | 750.00 ± 0.56 | - | - | [1] |
| Series 15a–15v | 6.60 - 75.63 | - | - | [1] |
| Compound 9s | 24.32 ± 0.18 | - | - | [2] |
Table 2: DNA Gyrase Inhibition
| Compound | IC₅₀ (µM) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 9a | 0.68 | - | - | [3][4] |
| 2m | 0.89 | - | - | [3] |
| Ciprofloxacin (Control) | 0.85 - 0.91 | - | - | [3][4] |
| Series 4c, 4h, 4k, 4g | - | -8.0 to -8.9 | - | [3] |
| 9n | - | -11.42 | Asn46 | [5][6] |
| 9o | - | -11.28 | Asn46 | [5][6] |
Table 3: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
| Compound | IC₅₀ (µM) | Reference |
| 15 | 0.061 ± 0.003 | [7] |
| 11 | 0.089 ± 0.005 | [7] |
| 14 | 0.118 ± 0.007 | [7] |
| 13 | 0.13 ± 0.007 | [7] |
| Sorafenib (Control) | 0.184 ± 0.01 | [7] |
| Dinaciclib (Control) | 0.029 ± 0.002 | [7] |
| 5 | 0.172 | [8] |
| 8 | 0.189 | [8] |
| AT7519 | 0.044 | [9] |
| (R)-roscovitine | 0.1 | [9] |
| 14g | 0.460 ± 0.024 | [10] |
| 9a | 1.630 ± 0.009 | [10] |
| Ribociclib (Control) | 0.068 ± 0.004 | [10] |
Table 4: Casein Kinase 1δ (CK1δ) Inhibition
| Compound | IC₅₀ (µM) | Key Interacting Residues | Reference |
| 51 | 0.18 | Leu85 | [11][12] |
| Series | 2.08 - 29.1 | Leu85 | [13] |
Table 5: Lysine-Specific Demethylase 1 (LSD1) Inhibition
| Compound | IC₅₀ (µM) | Key Interacting Residues | Reference |
| 27 | 0.564 | Met332 | [14][15] |
| 5p | 0.154 | Val333, Ala331, Met332, Ala539 | [16] |
| 5q | 1.19 | - | [16] |
| 6i | 0.557 | - | [16] |
| C26 | 1.72 | - | [17] |
Table 6: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
| Compound | IC₅₀ (µM) | Reference |
| e | 0.32 ± 0.07 | [18] |
| b | 0.68 ± 0.42 | [18] |
Experimental Protocols
This section details the generalized methodologies for the key in silico experiments cited in the context of Triazolo[1,5-a]pyridin-8-amine interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand binding mechanisms and for virtual screening of compound libraries.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules, ions, and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and protonation states of amino acid residues are assigned, often at a physiological pH.
-
The protein structure is energy minimized to relieve any steric clashes using a suitable force field (e.g., CHARMM, AMBER).
-
-
Ligand Preparation:
-
The 2D structure of the Triazolo[1,5-a]pyridine derivative is drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D conformation.
-
The ligand's geometry is optimized, and partial charges are assigned using quantum mechanical methods or force fields.
-
-
Docking Simulation:
-
A docking software (e.g., ICM-Pro, AutoDock, Glide) is used to perform the simulation.[19]
-
The binding site on the receptor is defined, often based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity (e.g., docking score, binding energy) for each pose.
-
-
Analysis of Results:
-
The predicted binding poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking.
-
The docking scores are used to rank and compare different ligands.
-
A re-docking procedure with a known inhibitor can be performed to validate the accuracy of the docking protocol.[19]
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a biological system.
Protocol:
-
System Preparation:
-
The initial coordinates of the protein-ligand complex are typically taken from the best-ranked pose of a molecular docking study.
-
The complex is placed in a simulation box of a defined shape (e.g., cubic, dodecahedron).
-
The box is solvated with a chosen water model (e.g., TIP3P, SPC/E).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.[20]
-
-
Parameterization:
-
A force field (e.g., CHARMM36, AMBER, GROMOS) is chosen to describe the potential energy of the system.
-
Topology and parameter files for the protein and ligand are generated. For novel ligands, parameters may need to be generated using tools like the CGenFF server.[21]
-
-
Simulation Execution (using GROMACS as an example):
-
Energy Minimization: The system's energy is minimized to remove steric clashes and unfavorable contacts.
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature, and the temperature is allowed to stabilize while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure of the system is coupled to a barostat to bring it to the desired pressure, allowing the density of the system to equilibrate.
-
Production MD: The simulation is run for a specific duration (nanoseconds to microseconds) under NPT or NVT conditions, and the trajectory (atomic coordinates over time) is saved.
-
-
Trajectory Analysis:
-
The stability of the simulation is assessed by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic contacts) are analyzed over the course of the simulation.
-
Binding free energies can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.
-
Visualizations
This section provides diagrams created using the DOT language to illustrate key concepts and workflows in the in silico modeling of Triazolo[1,5-a]pyridin-8-amine interactions.
Signaling Pathway Inhibition
Caption: ATP-competitive inhibition of a protein kinase by a Triazolo[1,5-a]pyridine derivative.
Experimental Workflow: In Silico Drug Discovery
Caption: A typical workflow for the in silico discovery of Triazolo[1,5-a]pyridine-based inhibitors.
Logical Relationship: From Docking to MD Simulation
Caption: The logical progression from a static docking pose to a dynamic simulation for interaction analysis.
References
- 1. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triggering Breast Cancer Apoptosis via Cyclin-Dependent Kinase Inhibition and DNA Damage by Novel Pyrimidinone and 1,2,4-Triazolo[4,3-a]pyrimidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Developing novel classes of protein kinase CK1δ inhibitors by fusing [1,2,4]triazole with different bicyclic heteroaromatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of ATP-competitive CK1δ inhibitors: exploring heteroaromatic systems as promising tools for neurodegenerative diseases [tesidottorato.depositolegale.it]
- 13. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of [1,2,3]Triazolo[4,5- d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies [frontiersin.org]
- 19. jchemtech.com [jchemtech.com]
- 20. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
An In-depth Technical Guide to Triazolo[1,5-a]pyridine Core Scaffolds
Introduction
The[1][2][3]triazolo[1,5-a]pyridine ring system is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[4] Its structure, being isoelectronic with the purine heterocycle, allows it to function as a purine surrogate or bio-isostere, making it a versatile template for interacting with a wide range of biological targets.[5][6] This scaffold is a "privileged" structure, frequently appearing in compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[1][4][7][8]
This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of derivatives based on the triazolo[1,5-a]pyridine core, with a particular focus on amino-substituted analogues which often serve as key intermediates or final products. While the specific compound "Triazolo[1,5-a]pyridin-8-amine" is a valid chemical structure, the literature more broadly discusses substitutions around the pyridine ring (positions 5, 6, and 7). This review will cover the chemistry and pharmacology of this important class of molecules as a whole.
Synthesis of the Triazolo[1,5-a]pyridine Core
A variety of synthetic methodologies have been developed to construct the[1][2][3]triazolo[1,5-a]pyridine framework. Modern approaches prioritize efficiency, sustainability, and substrate scope.
Microwave-Assisted Catalyst-Free Synthesis
An eco-friendly and efficient method involves a microwave-assisted tandem reaction between enaminonitriles and benzohydrazides.[4] This catalyst-free and additive-free approach proceeds in a short reaction time with good to excellent yields.[4]
Experimental Protocol 1: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [4]
-
Reactant Preparation: A mixture of enaminonitrile (1.0 mmol) and benzohydrazide (1.2 mmol) is prepared in a 10 mL sealed microwave tube.
-
Solvent Addition: 3.0 mL of an appropriate solvent (e.g., ethanol) is added to the mixture.
-
Microwave Irradiation: The sealed tube is subjected to microwave irradiation at a constant temperature of 120 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The typical reaction time is around 30 minutes.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 1,2,4-triazolo[1,5-a]pyridine product.
The proposed mechanism for this reaction involves an initial transamidation, followed by an intramolecular nucleophilic attack of a nitrogen lone pair onto the nitrile group, and a subsequent condensation to form the final product.[4]
Biological Activity and Therapeutic Applications
The triazolo[1,5-a]pyridine scaffold is a cornerstone in the development of targeted therapies for a multitude of diseases, most notably cancer and inflammatory disorders.
Anticancer Activity
Derivatives of this scaffold have been extensively investigated as potent anticancer agents, primarily acting as inhibitors of key enzymes involved in cancer cell proliferation and survival.[3][5]
1. Kinase Inhibition:
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The triazolo[1,5-a]pyridine core has proven to be an effective template for designing selective kinase inhibitors.[2]
-
JAK2 Inhibition: The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase whose aberrant activation is central to the pathogenesis of myeloproliferative neoplasms.[2] CEP-33779, a compound based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, was discovered as a novel, selective, and orally bioavailable inhibitor of JAK2.[2] Structure-activity relationship (SAR) studies revealed that substitution at the C2 nitrogen position was crucial for cellular potency, while modifications to an aryl moiety attached to the core were optimized for JAK2 potency and selectivity over other JAK family members.[2]
-
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade frequently hyperactivated in cancer and inflammatory diseases. A series of 7-substituted triazolopyridines led to the identification of CZC24758, a potent and orally bioavailable inhibitor of PI3Kγ.[8] This compound demonstrated excellent selectivity across the kinome and showed in vivo efficacy in a mouse model of collagen-induced arthritis.[8]
-
Multi-Kinase Inhibition: The related triazolo[1,5-a]pyrimidine scaffold has been used to develop inhibitors targeting multiple kinases simultaneously, a strategy aimed at increasing potency and overcoming drug resistance.[9] For example, compound 12b from one study showed potent inhibition against EGFR, VEGFR2, TrKA, and CDK2.[9]
2. Overcoming Multidrug Resistance (MDR):
The related triazolo[1,5-a]pyrimidine scaffold has also been employed to combat MDR in cancer therapy. WS-898, a derivative from this class, was identified as a highly effective inhibitor of the P-glycoprotein (ABCB1) efflux pump.[10] By inhibiting ABCB1, WS-898 prevents the removal of chemotherapeutic agents like paclitaxel from cancer cells, thereby restoring their sensitivity to the drug.[10]
| Compound | Target Kinase(s) | IC₅₀ | Cell Line(s) | Reference |
| CEP-33779 | JAK2 | Not specified | Not specified | [2] |
| CZC24758 | PI3Kγ | Not specified | Not specified | [8] |
| Compound 12b | EGFR, VEGFR2, TrKA, CDK2 | 2.19 µM, 2.95 µM, 3.49 µM, 9.31 µM | NCI cell lines | [9] |
| Compound 1c | p-AKT(473) | Not specified | HCT-116, U-87 MG, MCF-7 | [3] |
| Compound H12 | (ERK pathway) | 9.47 µM | MGC-803 | [11] |
| Table 1: Kinase Inhibitory and Antiproliferative Activity of Selected Triazolo[1,5-a]pyridine and Triazolo[1,5-a]pyrimidine Derivatives. |
Anti-diabetic Activity
α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia in patients with type 2 diabetes. A series of novel 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and showed potent α-glucosidase inhibitory activity, with IC₅₀ values significantly more potent than the reference drug acarbose.[7]
| Compound | α-Glucosidase IC₅₀ (µM) | Reference |
| 15a | 20.15 ± 0.18 | [7] |
| 15j | 6.60 ± 0.09 | [7] |
| 15v | 75.63 ± 0.44 | [7] |
| Acarbose (Reference) | 750.00 ± 0.56 | [7] |
| Table 2: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine-8-carbonitrile Derivatives. [7] |
Antimicrobial Activity
Various derivatives of the broader triazole-fused heterocyclic family, including triazolo[1,5-a]quinolines, have demonstrated significant antimicrobial properties.[12][13] Studies have shown activity against bacterial strains like Escherichia coli and Bacillus cereus, as well as fungal species such as Fusarium sp. and Rhizoctonia sp.[12] This suggests that the triazolo[1,5-a]pyridine core could also serve as a valuable scaffold for the development of new anti-infective agents.
Key Experimental Methodologies
Reproducible and standardized assays are crucial for evaluating the biological activity of newly synthesized compounds.
In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3][11]
Experimental Protocol 2: General MTT Assay [11]
-
Cell Seeding: Human cancer cells (e.g., MGC-803, HCT-116) are seeded into 96-well plates at a density of 5×10³ cells/well and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is shaken for 10 minutes, and the optical density (OD) is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration required to inhibit 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its synthetic accessibility, coupled with its ability to serve as a purine bio-isostere, has led to the development of potent and selective modulators of various biological targets. From inhibiting kinases in cancer and inflammatory pathways to blocking key enzymes in metabolic disorders, compounds derived from this core continue to show immense therapeutic potential. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel substitutions, and expanding their application to a wider range of diseases.
References
- 1. Buy [1,2,4]Triazolo[1,5-a]pyrazin-8-amine | 55366-18-2 [smolecule.com]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Triazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of biologically active molecules, including approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the discovery, historical development, and key applications of this important class of compounds.
A Historical Overview: From Pyrimidine Analogues to a Modern Privileged Structure
The journey of the triazolo[1,5-a]pyridine scaffold is intertwined with the broader history of fused heterocyclic chemistry. While the first report of the closely related 1,2,4-triazolo[1,5-a]pyrimidine system dates back to 1909 by Bülow and Haas, dedicated exploration of the triazolopyridine isomers gained significant momentum in the latter half of the 20th century.[1] The pioneering work of researchers such as Jones and Abarca, beginning in the early 1980s, laid a substantial foundation for understanding the synthesis and reactivity of these compounds.[2]
Early synthetic approaches often relied on classical condensation and cyclization strategies. For instance, the cyclization of acylated 2-hydrazinopyridines using dehydrating agents like phosphorus oxychloride or strong acids was a common method.[3] However, these methods sometimes suffered from harsh reaction conditions and limited substrate scope.
The turn of the 21st century witnessed a renaissance in the synthesis of triazolo[1,5-a]pyridines, driven by the advent of modern synthetic methodologies. The development of metal-catalyzed reactions, particularly using copper, provided milder and more efficient routes. A notable advancement was the copper-catalyzed aerobic oxidative cyclization of N-(pyridin-2-yl)amidines, which offered a direct and atom-economical approach to the triazolo[1,5-a]pyridine core.[4] Concurrently, the use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), and other oxidizing systems like N-chlorosuccinimide (NCS) and iodine/potassium iodide, enabled facile oxidative N-N bond formation under metal-free conditions.[4][5] More recently, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of the triazolo[1,5-a]pyridine scaffold, often under catalyst-free conditions.[6]
This evolution in synthetic chemistry has not only facilitated the preparation of a diverse range of triazolo[1,5-a]pyridine derivatives but has also been instrumental in the discovery of their wide-ranging biological activities, solidifying their status as a privileged scaffold in modern drug discovery.
Synthetic Methodologies: Key Experimental Protocols
The synthesis of the triazolo[1,5-a]pyridine core can be achieved through various strategies. Below are detailed protocols for some of the key modern methods.
Protocol 1: Microwave-Assisted Catalyst-Free Synthesis
This method describes the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.[6]
Procedure:
-
In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equiv., 0.175 mmol) and the corresponding benzohydrazide (2.0 equiv., 0.35 mmol).
-
Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times.
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the reaction vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140 °C and maintain this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Directly purify the crude product by silica gel column chromatography using a chloroform/ethyl acetate (10:1) mixture as the eluent to afford the desired 1,2,4-triazolo[1,5-a]pyridine derivative.
Protocol 2: Copper-Catalyzed Oxidative Cyclization
This protocol outlines a heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones to yield[4][5][7]triazolo[1,5-a]pyridines.[8]
Procedure:
-
To a solution of the 2-pyridine ketone hydrazone (1.0 mmol) in ethyl acetate (5 mL), add the MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst (0.02 g, 2 mol% Cu).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to obtain the pure[4][5][7]triazolo[1,5-a]pyridine product.
Protocol 3: PIFA-Mediated Intramolecular Annulation
This protocol describes a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular oxidative N-N bond formation from N-(pyridin-2-yl)benzimidamides.[4]
Procedure:
-
To a solution of the N-(pyridin-2-yl)benzimidamide (0.5 mmol) in dichloromethane (5 mL) at room temperature, add PIFA (1.1 equiv., 0.55 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a short period (e.g., 10-30 minutes).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,4-triazolo[1,5-a]pyridine.
Quantitative Biological Activity Data
The triazolo[1,5-a]pyridine scaffold is a constituent of numerous compounds with diverse and potent biological activities. The following tables summarize key quantitative data for some of these derivatives.
| Table 1: RORγt Inverse Agonist Activity of Triazolo[1,5-a]pyridine Derivatives | ||
| Compound | Structure | Luciferase Reporter Gene Assay IC50 (nM) [9] |
| 1 | N/A | 14 |
| 2a ([5][7][10]triazolo[4,3-a]pyridine) | N/A | 590 |
| 3a ([5][7][10]triazolo[1,5-a]pyridine) | N/A | 41 |
| Table 2: Anticancer Activity of Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine Derivatives | |||
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| H12 | MGC-803 | 9.47 | [11] |
| H12 | HCT-116 | 9.58 | [11] |
| H12 | MCF-7 | 13.1 | [11] |
| 5p (LSD1 inhibitor) | LSD1 | 0.154 | [12] |
| 6l (LSD1 inhibitor) | PC-9 | 0.59 | [12] |
| 3a | A549 | 5.988 | [13] |
| TP6 | B16F10 | 41.12 - 61.11 (range for TP1-TP7) | [14] |
| Table 3: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives | |
| Compound | IC50 (µM) [15] |
| 15a | 20.32 ± 0.11 |
| 15c | 9.69 ± 0.09 |
| 15j | 6.60 ± 0.09 |
| Acarbose (Reference) | 750.00 ± 0.56 |
| Table 4: Anticonvulsant Activity of Triazolo[1,5-a]pyrimidine Derivatives as GABA A Receptor Modulators | ||
| Compound | ED50 (mg/kg) in PTZ-induced epilepsy model | Protective Index (PI = TD50/ED50) |
| 5c | 31.81 | 17.22 |
| 5e | 40.95 | 9.09 |
Key Signaling Pathways and Mechanisms of Action
The biological effects of triazolo[1,5-a]pyridine derivatives are mediated through their interaction with various biological targets. The following diagrams illustrate the signaling pathways and mechanisms of action for some of the most significant targets.
Caption: RORγt signaling pathway in Th17 cells and its inhibition.
Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition.
Caption: Positive modulation of the GABA-A receptor by triazolo[1,5-a]pyridines.
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
Experimental and Logical Workflows
The development and synthesis of triazolo[1,5-a]pyridine compounds often follow structured workflows, from initial synthesis to biological evaluation.
Caption: General experimental workflow for the synthesis of triazolo[1,5-a]pyridines.
Caption: Logical workflow for the optimization of a triazolo[1,5-a]pyridine hit compound.
Conclusion
The triazolo[1,5-a]pyridine scaffold has evolved from a heterocyclic curiosity to a cornerstone of modern medicinal chemistry. Its rich history is marked by continuous innovation in synthetic methodologies, which have in turn unveiled a vast landscape of biological activities. From modulating key signaling pathways in cancer and inflammation to inhibiting enzymes involved in metabolic disorders, triazolo[1,5-a]pyridine derivatives continue to demonstrate their therapeutic potential. This technical guide serves as a comprehensive resource for researchers in the field, providing a historical perspective, practical synthetic protocols, and an overview of the key biological applications that are driving the continued interest in this remarkable class of compounds.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to Triazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of derivatives based on the triazolo[1,5-a]pyridin-8-amine core. Its utility is highlighted through its application in developing potent and selective inhibitors for key therapeutic targets, including kinases and nuclear receptors.
Introduction to the Triazolo[1,5-a]pyridine Core
The triazolo[1,5-a]pyridine ring system is a nitrogen-rich heterocycle that offers a unique three-dimensional architecture for molecular recognition. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, while the fused ring system provides a rigid framework for the precise positioning of substituents. The 8-amino group, in particular, serves as a versatile handle for the introduction of diverse chemical moieties, enabling the fine-tuning of pharmacological properties. This scaffold has been successfully employed in the development of agents for a range of therapeutic areas, including oncology, inflammation, and metabolic diseases.
Synthetic Strategies
The synthesis of the triazolo[1,5-a]pyridine core can be achieved through several established routes. A common and efficient method involves the cyclization of 2-aminopyridine derivatives.
A general procedure for the preparation of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles involves a multi-step synthesis utilizing 3-aryl-(1,2,4-triazol-5-yl)acetonitriles and substituted α-azidochalcones as key precursors[4]. The reaction proceeds via a base-activated nucleophilic Michael addition of the triazolylacetonitrile to the azidochalcone, followed by the elimination of a nitrogen molecule. Subsequent tautomerization and cyclocondensation yield the desired triazolo[1,5-a]pyridine skeleton[4].
Another versatile approach involves the reaction of 2-aminopyridines with reagents that provide the triazole ring. For instance, N-(pyridin-2-yl)formamidoximes can be cyclized under mild conditions with trifluoroacetic anhydride to afford triazolo[1,5-a]pyridines in good yields. Furthermore, copper-catalyzed oxidative coupling reactions of N-arylamidines provide an efficient route to this scaffold.
Therapeutic Applications and Biological Activity
The triazolo[1,5-a]pyridine scaffold has been successfully utilized to develop inhibitors for several important drug targets.
Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them attractive targets for autoimmune diseases and cancer. Several triazolo[1,5-a]pyridine-based compounds have been identified as potent JAK inhibitors.
One notable example is CEP-33779, a selective and orally bioavailable inhibitor of JAK2[5][6][7][8][9][10]. Structure-activity relationship (SAR) studies revealed that substitution at the C2 nitrogen position of the triazolopyridine core was crucial for cellular potency, while meta-substitution on the C2-NH-aryl moiety conferred excellent selectivity for JAK2 over other JAK family members[5][6]. Further optimization of triazolopyridine derivatives has led to the discovery of potent dual JAK1/2 inhibitors with anti-inflammatory properties[11]. Additionally, the scaffold has been incorporated into dual JAK/HDAC inhibitors, demonstrating broad-spectrum antiproliferative activity[12].
Table 1: In Vitro Activity of Triazolo[1,5-a]pyridine-based JAK Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| CEP-33779 | JAK2 | 1.8 | pSTAT5 Inhibition | HEL92 | [7][8] |
| J-4 | JAK1 | <10 | Proliferation | BaF3 | [11] |
| J-4 | JAK2 | <10 | Proliferation | BaF3 | [11] |
| J-6 | JAK1 | <10 | Proliferation | BaF3 | [11] |
| J-6 | JAK2 | <10 | Proliferation | BaF3 | [11] |
| 19 | JAK1 | 165 | Proliferation | MDA-MB-231 | [12] |
| 19 | JAK2 | 278 | Proliferation | RPMI-8226 | [12] |
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonism
RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases like psoriasis[1][2][3][13][14]. Triazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent RORγt inverse agonists[1][2][3][13]. SAR studies on these compounds have focused on optimizing potency and pharmacokinetic properties, leading to the identification of analogues with robust, dose-dependent inhibitory effects on IL-17A production in both in vitro and in vivo models[1][3].
Table 2: In Vitro Activity of Triazolo[1,5-a]pyridine-based RORγt Inverse Agonists
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 3a | RORγt | 10-100 | Luciferase Reporter Gene Assay | [1][2][13] |
| 5a | RORγt | 1-10 | Luciferase Reporter Gene Assay | [1][2][13] |
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been synthesized and shown to exhibit potent α-glucosidase inhibitory activity, with IC50 values significantly more potent than the reference drug acarbose[4].
Table 3: In Vitro Activity of Triazolo[1,5-a]pyridine-based α-Glucosidase Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| 15j | α-Glucosidase | 6.60 ± 0.09 | [4] |
| Acarbose (Reference) | α-Glucosidase | 750.00 ± 0.56 | [4] |
Signaling Pathways
The therapeutic effects of triazolo[1,5-a]pyridine derivatives are mediated through their interaction with specific signaling pathways.
JAK-STAT Signaling Pathway
JAK inhibitors based on the triazolo[1,5-a]pyridine scaffold function by blocking the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation[12][15][16][17]. Inhibition of JAKs prevents the phosphorylation and activation of STAT proteins, thereby downregulating the expression of pro-inflammatory cytokines and cell cycle regulators.
Caption: JAK-STAT signaling pathway and the point of intervention by triazolo[1,5-a]pyridine inhibitors.
RORγt Signaling Pathway in Psoriasis
RORγt inverse agonists containing the triazolo[1,5-a]pyridine scaffold act by suppressing the transcriptional activity of RORγt. This nuclear receptor is essential for the differentiation of Th17 cells, which produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines are key drivers of the chronic inflammation and keratinocyte hyperproliferation characteristic of psoriasis[4][11][14][18]. By inhibiting RORγt, these compounds reduce the production of these pathogenic cytokines, thereby ameliorating the inflammatory response.
Caption: RORγt signaling pathway in Th17 cells and its inhibition by triazolo[1,5-a]pyridine inverse agonists.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized procedures for key assays used in the evaluation of triazolo[1,5-a]pyridine derivatives.
General Synthesis of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles
To a solution of the appropriate 3-aryl-(1,2,4-triazol-5-yl)acetonitrile (1 equivalent) and potassium carbonate (2 equivalents) in ethanol at room temperature, the corresponding α-azidochalcone (1 equivalent) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product[4].
In Vitro α-Glucosidase Inhibitory Assay
The α-glucosidase inhibitory activity is determined by pre-incubating the enzyme (e.g., from Saccharomyces cerevisiae) with the test compound at various concentrations for a specified time at 37°C. The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The hydrolysis of pNPG to p-nitrophenol is monitored spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. Acarbose is typically used as a positive control[19][20][21][22][23].
JAK2 Kinase Assay
The inhibitory activity against JAK2 can be assessed using a variety of assay formats, including radiometric assays or time-resolved fluorescence resonance energy transfer (TR-FRET) assays[24][25][26][27]. In a typical TR-FRET assay, the kinase, a substrate peptide, and ATP are incubated in the presence of the test compound. The reaction is stopped, and a terbium-labeled antibody specific for the phosphorylated substrate is added. The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, is measured. The IC50 value is determined from the dose-response curve.
HDAC Activity Assay
Histone deacetylase (HDAC) activity can be measured using fluorometric or luminescent assay kits[2][28][29][30][31]. These assays typically use an acetylated peptide substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorescent or luminescent molecule. The signal is proportional to the HDAC activity. The assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value.
Caption: A generalized workflow for the discovery and development of triazolo[1,5-a]pyridine-based drug candidates.
Conclusion
The triazolo[1,5-a]pyridin-8-amine scaffold represents a highly versatile and valuable core in modern medicinal chemistry. Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through substitution have led to the discovery of potent and selective modulators of various key biological targets. The successful development of JAK inhibitors, RORγt inverse agonists, and α-glucosidase inhibitors based on this scaffold underscores its potential for addressing a wide range of therapeutic needs. Future research in this area is likely to uncover new biological activities and lead to the development of novel clinical candidates.
References
- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CEP-33779 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Rorγt+ innate lymphocytes and γδ T cells initiate psoriasiform plaque formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro α-glucosidase inhibitory assay [protocols.io]
- 20. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 21. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 22. Alpha glucosidase inhibition assay: Significance and symbolism [wisdomlib.org]
- 23. jyoungpharm.org [jyoungpharm.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 31. merckmillipore.com [merckmillipore.com]
Methodological & Application
Synthesis ofTriazolo[1,5-a]pyridin-8-amine from 2-aminopyridine.
Application Notes: Synthesis of[1][2][3]Triazolo[1,5-a]pyridin-8-amine
Introduction
[1][2][3]Triazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[4][5] Their structural similarity to purines allows them to act as bioisosteres, leading to a wide range of biological activities.[4][5] The title compound,[1][2][3]Triazolo[1,5-a]pyridin-8-amine, is a key intermediate for the synthesis of various pharmacologically active molecules. This document outlines a reliable and well-documented three-step synthetic route starting from 2-aminopyridine.
Synthetic Strategy
The synthesis of[1][2][3]Triazolo[1,5-a]pyridin-8-amine from 2-aminopyridine is achieved through a three-step process:
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyridine: This initial step involves the N-amination of 2-aminopyridine followed by a cyclization reaction to form the fused triazole ring system.
-
Nitration of[1][2][3]Triazolo[1,5-a]pyridine: The parent heterocycle undergoes electrophilic nitration, which selectively occurs at the 8-position to yield 8-nitro-[1][2][3]triazolo[1,5-a]pyridine.
-
Reduction of the Nitro Group: The final step is the reduction of the 8-nitro group to the corresponding 8-amino group, yielding the target compound.
This synthetic approach is robust and allows for the efficient preparation of the desired product.
Experimental Protocols
Protocol 1: Synthesis of[1][2][3]Triazolo[1,5-a]pyridine
This protocol involves two stages: N-amination of 2-aminopyridine and subsequent cyclization.
Stage 1: N-amination of 2-aminopyridine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) in methanol.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate, 1,2-diaminopyridinium mesitylenesulfonate, is filtered, washed with a cold solvent, and dried under vacuum.
Stage 2: Cyclization
-
Suspend the dried 1,2-diaminopyridinium salt (1.0 eq) in formic acid (used as both solvent and reagent).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure[1][2][3]triazolo[1,5-a]pyridine.
Protocol 2: Synthesis of 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine
-
To a stirred solution of fuming nitric acid (d=1.52) at 0 °C, slowly add[1][2][3]triazolo[1,5-a]pyridine (1.0 eq).
-
After the addition is complete, carefully add concentrated sulfuric acid (d=1.84).
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) while keeping the temperature below 10 °C.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Protocol 3: Synthesis of[1][2][3]Triazolo[1,5-a]pyridin-8-amine
-
In a round-bottom flask, dissolve 8-nitro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (10% Pd/C) under a hydrogen atmosphere.
-
Chemical Reduction: Tin(II) chloride (SnCl2·2H2O) in concentrated hydrochloric acid, or iron powder in acetic acid.
-
-
For Catalytic Hydrogenation: Stir the mixture under a hydrogen balloon at room temperature until the reaction is complete (monitored by TLC).
-
For Chemical Reduction (SnCl2): Heat the mixture to reflux for 1-2 hours.
-
After the reaction is complete, filter the catalyst (for hydrogenation) or neutralize the acidic solution (for chemical reduction) with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain[1][2][3]triazolo[1,5-a]pyridin-8-amine.[6]
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| 1 | 2-Aminopyridine | [1][2][3]Triazolo[1,5-a]pyridine | 1. HOSA, CH2Cl2/MeOH, 0 °C to RT, 12-24h; 2. HCOOH, reflux, 2-4h | 60-75 |
| 2 | [1][2][3]Triazolo[1,5-a]pyridine | 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine | Fuming HNO3, conc. H2SO4, 60-70 °C, 2-3h | 80-90 |
| 3 | 8-Nitro-[1][2][3]triazolo[1,5-a]pyridine | [1][2][3]Triazolo[1,5-a]pyridin-8-amine | 10% Pd/C, H2, EtOH, RT or SnCl2·2H2O, HCl, reflux | 85-95 |
Visualizations
Overall Synthetic Workflow
Caption: Synthetic workflow for Triazolo[1,5-a]pyridin-8-amine.
Reaction Scheme
Caption: Detailed reaction scheme for the synthesis.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of triazolo[1,5-a]pyridines utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it a highly attractive approach in medicinal chemistry and drug discovery. The triazolo[1,5-a]pyridine scaffold is a key heterocyclic motif found in numerous biologically active compounds with applications as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.
Overview and Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[1][2] By utilizing microwave irradiation, reaction mixtures are heated rapidly and uniformly, leading to a significant reduction in reaction times from hours to minutes.[2] This technique often results in higher product yields and purity by minimizing the formation of side products. For the synthesis of triazolo[1,5-a]pyridines, microwave-mediated protocols offer a facile and efficient alternative to traditional methods that may require harsh conditions or long reaction times.[3]
Reaction Scheme and Mechanism
A common and efficient microwave-assisted route to synthesize 1,2,4-triazolo[1,5-a]pyridines involves the tandem reaction of enaminonitriles with benzohydrazides.[4][5] The proposed reaction pathway proceeds through a transamidation followed by a nucleophilic addition and subsequent condensation to yield the final product.[4] This catalyst-free method is environmentally friendly and demonstrates broad substrate scope and good functional group tolerance.[4][5]
Caption: Proposed reaction pathway for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Experimental Protocols
General Protocol for Catalyst-Free Microwave Synthesis
This protocol is adapted from a catalyst-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.[4]
Materials:
-
Enaminonitrile (1.0 equiv.)
-
Benzohydrazide (2.0 equiv.)
-
Dry Toluene
-
Microwave vial (0.5–2.0 mL)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent: Chloroform/Ethyl Acetate (10:1)
Equipment:
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Standard purification apparatus
Procedure:
-
In an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and benzohydrazide (0.35 mmol, 2.0 equiv.).[4]
-
Evacuate the vial and backfill with nitrogen three times.
-
Add 1.5 mL of dry toluene to the vial.
-
Seal the reaction vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C. Monitor the reaction progress using TLC.[4][6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product directly using silica gel column chromatography with a chloroform/ethyl acetate (10:1) eluent to obtain the desired 1,2,4-triazolo[1,5-a]pyridine.[4]
Data Presentation: Reaction Optimization and Substrate Scope
The following tables summarize the quantitative data from studies on the microwave-assisted synthesis of triazolo[1,5-a]pyridines, highlighting the effects of reaction conditions and substrate variations on product yield.
Table 1: Optimization of Reaction Conditions [6]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 100 | 3 | Lower Yield |
| 2 | 120 | 3 | Lower Yield |
| 3 | 140 | 3 | 89 |
| 4 | 160 | 1.5 | 81 |
| 5 | 180 | 0.67 | 76 |
Reaction conditions: 4-methoxy enaminonitrile (1.0 equiv.), 4-methoxy benzohydrazide (2.0 equiv.), dry toluene (1.5 mL) under microwave irradiation.
Table 2: Substrate Scope of Benzohydrazides [6]
| Compound | R1 Substituent | Time (h) | Yield (%) |
| 3a | H | 3 | 83 |
| 3b | 4-OCH3 | 3 | 89 |
| 3c | 4-CH3 | 3 | 82 |
| 3d | 4-CF3 | 4 | 73 |
| 3e | 4-NO2 | 5 | 24 |
| 3f | 4-F | 4 | 41 |
| 3g | 4-Cl | 4 | 43 |
Reaction conditions: 4-methoxy enaminonitrile (0.2 mmol, 1.0 equiv.), acyl hydrazides (0.40 mmol, 2.0 equiv.), dry toluene (1.5 mL), microwave heating at 140 °C.[6]
Experimental Workflow
The general workflow for the microwave-assisted synthesis of triazolo[1,5-a]pyridines is outlined below.
Caption: General experimental workflow for microwave-assisted synthesis.
Applications in Drug Development
The 1,2,4-triazolo[1,5-a]pyridine and the related 1,2,4-triazolo[1,5-a]pyrimidine scaffolds are of significant interest in drug discovery due to their structural similarity to purines, allowing them to act as bioisosteres.[7][8] These heterocycles are integral to the structure of various therapeutic agents and have been investigated for a wide range of biological activities.
Key Therapeutic Areas:
-
Anticancer Agents: Derivatives have shown potential as microtubule-targeting compounds and inhibitors of cancer-associated kinases.[7]
-
Anti-infectious Agents: These compounds have been explored as antiviral, antibacterial, and antiparasitic agents.[7]
-
Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes such as α-glucosidase, which is relevant for the management of diabetes.[9]
-
Kinase Inhibition: The scaffold is present in drugs like Filgotinib (a JAK1 inhibitor) and Tucatinib (a HER2 inhibitor).[9]
The efficient synthesis of a diverse library of these compounds using microwave technology can significantly accelerate the drug discovery process by enabling rapid structure-activity relationship (SAR) studies.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Triazolo[1,5-a]pyridine Scaffolds
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of potent and selective modulators of various biological targets. Its structural similarity to purines allows it to interact with a wide range of enzymes, including kinases, making it a valuable starting point for drug discovery campaigns.[1] High-throughput screening (HTS) of compound libraries containing the triazolo[1,5-a]pyridine moiety has been instrumental in identifying novel hit compounds for diverse therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2]
These application notes provide a representative framework for utilizing triazolo[1,5-a]pyridine-based compounds in HTS assays, with a focus on kinase inhibition. While specific data for Triazolo[1,5-a]pyridin-8-amine is not extensively available in the public domain, the provided protocols and data are based on published studies of structurally related compounds and are intended to serve as a guide for researchers in the field.
Representative Application: Kinase Inhibition Assay
This section outlines a typical HTS campaign to identify inhibitors of a target kinase from a library of triazolo[1,5-a]pyridine derivatives.
Target Background
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] The ATP-binding pocket of kinases is a well-validated drug target. The triazolo[1,5-a]pyrimidine scaffold, being a purine isostere, is well-suited to bind to this pocket and inhibit kinase activity.[1]
Assay Principle
A common method for HTS of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate by the target kinase. This can be achieved using various detection technologies, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
Data Presentation
The following table summarizes the inhibitory activities of a series of hypothetical triazolo[1,5-a]pyridine derivatives against a target kinase. This data is representative of the type of information that would be generated in an HTS campaign and subsequent structure-activity relationship (SAR) studies.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (nM) |
| TPA-001 | H | Phenyl | 5,200 |
| TPA-002 | H | 4-Chlorophenyl | 2,100 |
| TPA-003 | H | 4-Methoxyphenyl | 1,500 |
| TPA-004 | Methyl | Phenyl | 3,500 |
| TPA-005 | Methyl | 4-Chlorophenyl | 850 |
| TPA-006 | Methyl | 4-Methoxyphenyl | 420 |
| TPA-007 | Ethyl | 4-Chlorophenyl | 980 |
| TPA-008 | H | 3-Pyridyl | 7,800 |
| TPA-009 | Methyl | 3-Pyridyl | 4,100 |
| TPA-010 | H | 2-Thienyl | 6,300 |
Experimental Protocols
1. Reagents and Materials
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant target kinase.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit from Promega).
-
Test Compounds: Triazolo[1,5-a]pyridine derivatives dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Assay Plates: Low-volume 384-well white plates.
-
Liquid Handling: Automated liquid handler for dispensing reagents and compounds.
-
Plate Reader: A microplate reader capable of measuring luminescence.
2. High-Throughput Screening Protocol
-
Compound Plating:
-
Prepare a master plate of test compounds at a concentration of 1 mM in DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound solution from the master plate to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Dispense 50 nL of DMSO to the negative control wells and 50 nL of the positive control to the respective wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in kinase buffer. The final concentration of the enzyme and substrate should be optimized for each specific kinase.
-
Dispense 2.5 µL of the 2X enzyme/substrate solution to each well of the assay plate.
-
Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Dispense 2.5 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
3. Data Analysis
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for the hit compounds to determine their IC50 values.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Caption: Representative Kinase Signaling Pathway Inhibition.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20070275961A1 - Triazolo ' 1, 5-A ! Pyrimidines and Their Use in Medicine - Google Patents [patents.google.com]
Triazolo[1,5-a]pyridine-8-amine Derivatives in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold has emerged as a promising heterocyclic system in the design of novel anticancer agents. Its structural similarity to purine bases allows for interaction with a variety of biological targets implicated in cancer progression. This document provides an overview of the anticancer applications of derivatives of the closely related triazolo[1,5-a]pyridine core, focusing on their synthesis, mechanism of action, and relevant experimental protocols for their evaluation.
Application Notes
Overview of Anticancer Activity
Derivatives of the triazolo[1,5-a]pyridine scaffold have demonstrated significant potential in anticancer drug discovery, exhibiting cytotoxic effects against a range of human cancer cell lines. Notably, substituted[1][2]triazolo[1,5-a]pyridinylpyridines and other analogues have shown potent antiproliferative activities.[3] These compounds often exert their effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.
Mechanisms of Action
The anticancer effects of triazolo[1,5-a]pyridine derivatives are attributed to various mechanisms, including:
-
Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases that are often dysregulated in cancer.
-
JAK2 Inhibition: The compound CEP-33779, which features a 1,2,4-triazolo[1,5-a]pyridine core, is a novel, selective, and orally bioavailable inhibitor of Janus kinase 2 (JAK2).[1][4] The JAK/STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in various malignancies.[2][5][6] Inhibition of JAK2 by CEP-33779 can lead to the suppression of tumor growth.[2][5]
-
PI3K/AKT Pathway Modulation: Certain[1][2]triazolo[1,5-a]pyridinylpyridine derivatives have been shown to affect the AKT signaling pathway.[3] The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
-
-
Induction of Apoptosis: Treatment with these compounds can lead to programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
Featured Compounds
Two notable examples of anticancer agents based on the triazolo[1,5-a]pyridine scaffold are:
-
[1][2]Triazolo[1,5-a]pyridinylpyridines: A series of these compounds have been synthesized and evaluated for their in vitro antiproliferative activity against human cancer cell lines such as HCT-116 (colon carcinoma), U-87 MG (glioblastoma), and MCF-7 (breast adenocarcinoma).[3] Specific analogues have demonstrated potent activity and have been shown to modulate the AKT pathway.[3]
-
CEP-33779: This is a selective JAK2 inhibitor with a 1,2,4-triazolo[1,5-a]pyridine core.[4] It has an IC50 of 1.8 nM against JAK2 and has shown in vivo efficacy in mouse models of cancer, leading to tumor regression.[1][2][7]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anticancer activity of representative triazolo[1,5-a]pyridine derivatives.
Table 1: In Vitro Anticancer Activity of[1][2]Triazolo[1,5-a]pyridinylpyridine Derivatives
| Compound | HCT-116 IC50 (µM) | U-87 MG IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 1c | Data not specified | Data not specified | Data not specified | [3] |
| 2d | Data not specified | Data not specified | Data not specified | [3] |
Note: While the reference indicates potent antiproliferative activities for compounds 1c and 2d, specific IC50 values were not provided in the abstract. Further review of the full-text article is recommended for detailed quantitative data.
Table 2: In Vitro and In Vivo Activity of CEP-33779 (JAK2 Inhibitor)
| Parameter | Value | Cell Line/Model | Reference |
| JAK2 IC50 | 1.8 ± 0.6 nM | Enzyme Assay | [1] |
| In Vivo Efficacy | Tumor stasis and partial regressions | CWR22 Xenograft Model | [1] |
| In Vivo Efficacy | Regression of established colorectal tumors | Mouse Model of Colitis-induced Colorectal Cancer | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by triazolo[1,5-a]pyridine derivatives.
Caption: PI3K/AKT Signaling Pathway Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application of Triazolo[1,5-a]pyridines in Agriculture: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic compounds, triazolo[1,5-a]pyridines and their structural analogs, have emerged as a significant scaffold in agricultural chemistry. Their diverse biological activities have led to the development of potent herbicides and fungicides, with ongoing research exploring their potential in other areas of crop protection. This document provides detailed application notes, experimental protocols, and a summary of the current state of research on the use of triazolo[1,5-a]pyridines in agriculture.
Herbicidal Applications
Triazolo[1,5-a]pyridine derivatives, and more extensively, the closely related triazolo[1,5-a]pyrimidines, are potent herbicides. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.
Signaling Pathway: Acetolactate Synthase (ALS) Inhibition
The inhibition of ALS (also known as acetohydroxyacid synthase or AHAS) disrupts the synthesis of essential amino acids (valine, leucine, and isoleucine), leading to the cessation of plant cell growth and eventual death.[1][2] This pathway is an attractive target for herbicides as it is present in plants but not in animals, offering a degree of selectivity.
Quantitative Data for Herbicidal Activity
The herbicidal efficacy of triazolo[1,5-a]pyridine and related compounds is typically evaluated by determining the concentration required for 50% growth reduction (GR₅₀) or 50% inhibition of the target enzyme (I₅₀).
| Compound Class | Compound | Target Weed | Assay Type | Value | Reference |
| [1][3][4]Triazolo[4,3-a]pyridine | 8-chloro-3-(4-propylphenyl)-[1][3][4]-triazolo[4,3-a]pyridine | Broad spectrum of 22 test weeds | Greenhouse | ~50% inhibition at 37.5 g a.i. ha⁻¹ | [5] |
| [1][3][4]Triazolo[1,5-a]pyrimidine | α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamides | Brassica campestris (rape) | Bioassay | Good herbicidal activity | |
| [1][4]Triazolo[1,5-a]pyrimidine | α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl)acetamides | Echinochloa crusgalli (barnyardgrass) | Bioassay | Good herbicidal activity | |
| [1][4]Triazolo[1,5-a]pyrimidine-2-sulfonamide | Compound 8a | Dicotyledons and Monocotyledons | Post-emergence | Significant activity | [6] |
| [1][3][4]Triazolo[1,5-a]pyrimidine-2-sulfonamide | Compound 8c | Dicotyledons and Monocotyledons | Post-emergence | Significant activity | [6] |
| [1][3][4]Triazolo[1,5-a]pyrimidine-2-sulfonamide | Compound 8e | Dicotyledons and Monocotyledons | Post-emergence | Significant activity | [6] |
Experimental Protocols
This protocol determines the inhibitory effect of a compound on ALS enzyme activity extracted from plant tissue.
Materials:
-
Fresh, young plant tissue
-
Extraction Buffer (e.g., 20 mM potassium phosphate pH 7.5, 200 g/L glycerol, 1 mM MgCl₂, 0.25 mM dithiothreitol, 0.1 mM thiamine pyrophosphate (TPP), 0.01 mM flavin adenine dinucleotide (FAD))[7]
-
Assay Buffer
-
Substrate solution (e.g., Pyruvate)
-
Cofactors (TPP, FAD, MgCl₂)
-
Test compound stock solution and serial dilutions
-
3 M Sulfuric Acid (H₂SO₄)
-
Creatine solution
-
α-Naphthol solution
-
Microplate reader, centrifuge, homogenizer
Procedure:
-
Enzyme Extraction: a. Harvest fresh, young plant tissue and keep it on ice. b. Homogenize the tissue in ice-cold extraction buffer. c. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice.[1]
-
Enzyme Assay: a. In a microplate, prepare the reaction mixture containing assay buffer, substrate, and cofactors. b. Add different concentrations of the test herbicide to the wells. Include a control with no herbicide. c. Initiate the reaction by adding the crude enzyme extract to each well. d. Incubate the plate at 37°C for 1 hour. e. Stop the reaction by adding sulfuric acid. This also decarboxylates the acetolactate to acetoin. f. Incubate at 60°C for 15 minutes. g. Add creatine and α-naphthol solution to develop a colored product. h. Incubate at 60°C for 15 minutes. i. Measure the absorbance at 525 nm.[1]
-
Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value.[1]
This protocol evaluates the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.
Materials:
-
Seeds of target weed species
-
Pots and standard potting mix
-
Controlled environment greenhouse or growth chamber
-
Test compound and formulation blank
-
Sprayer
Procedure:
-
Plant Growth: a. Sow seeds in pots filled with a standard potting mix. b. Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod). c. Water the plants as needed.[1]
-
Herbicide Application: a. When plants reach a specific growth stage (e.g., 3-4 true leaves), apply the herbicide. b. Prepare a range of herbicide concentrations. Include a control group sprayed with the formulation blank. c. Apply the herbicide solution evenly to the foliage using a sprayer.[1]
-
Assessment: a. Place the treated plants back in the controlled environment. b. Visually assess and score the plants for phytotoxicity (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment).[1] c. At the end of the experiment, harvest the above-ground plant material. d. Determine the fresh weight and/or dry weight of the harvested biomass.
-
Data Analysis: a. Calculate the percent growth reduction for each treatment relative to the control. b. Use this data to determine the GR₅₀ value.[1]
Fungicidal Applications
Derivatives of triazolo[1,5-a]pyridines and their pyrimidine counterparts have demonstrated notable in vitro activity against a range of phytopathogenic fungi.
Putative Signaling Pathway: Sterol Biosynthesis Inhibition
While the exact mode of action for many antifungal triazolo[1,5-a]pyridines is still under investigation, a plausible mechanism, based on the activity of other azole fungicides, is the inhibition of sterol biosynthesis, specifically the enzyme 14α-demethylase. This enzyme is crucial for the formation of ergosterol, a vital component of fungal cell membranes. Its disruption leads to the accumulation of toxic sterol precursors and ultimately cell death.
Quantitative Data for Antifungal Activity
The in vitro antifungal activity is often expressed as the Minimum Inhibitory Concentration (MIC) or the concentration that causes 50% inhibition of mycelial growth (EC₅₀).
| Compound Class | Compound | Target Fungus | Assay Type | Value (µg/mL) | Reference |
| 1,2,4-Triazolo[1,5-a]pyridine | Novel derivatives | Candida albicans | MIC | Superior or comparable to fluconazole | [3] |
| 1,2,4-Triazolo[1,5-a]pyridine | Novel derivatives | Trichophyton rubrum | MIC | Superior or comparable to fluconazole | [3] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 8r | Rhizoctonia solani | EC₅₀ | 6.57 | [8] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9j | Rhizoctonia solani | EC₅₀ | 3.34 | [8] |
| 1,2,4-Triazolo[1,5-a]pyrimidine-quinazolinone | Some derivatives | Various phytopathogenic fungi | In vitro | Certain efficacy at 50 µg/mL | [9] |
| 1,2,4-Triazolo[1,5-a]quinazolinone | THTQ | Aspergillus niger | Inhibition Zone | 28.57 mm | [10] |
| 1,2,4-Triazole containing pyridine | Compound 5g | Stemphylium lycopersici | In vivo | 71.43% inhibition at 500 ppm | [11] |
| 1,2,4-Triazole containing pyridine | Compound 5h | Stemphylium lycopersici | In vivo | 85.12% inhibition at 500 ppm | [11] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is used to determine the efficacy of a compound in inhibiting the growth of phytopathogenic fungi.
Materials:
-
Pure culture of the target phytopathogenic fungus
-
Potato Dextrose Agar (PDA)
-
Test compound stock solution
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Media Preparation: a. Prepare PDA according to the manufacturer's instructions. b. Autoclave the medium and allow it to cool to approximately 45-50°C. c. Add the test compound (dissolved in a suitable solvent) to the molten PDA to achieve the desired final concentrations. Include a solvent control and a non-treated control.
-
Plating and Inoculation: a. Pour the amended PDA into sterile Petri dishes and allow it to solidify. b. Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the test fungus. c. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubation and Assessment: a. Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark. b. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: a. Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. b. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Insecticidal and Plant Growth Regulatory Applications
Currently, there is a significant lack of published research on the specific application of triazolo[1,5-a]pyridines as insecticides or plant growth regulators. While some pyridine derivatives have shown insecticidal activity, this has not been extensively explored for the triazolo[1,5-a]pyridine scaffold.[12] This represents a potential area for future research and development in the agrochemical industry.
Conclusion
Triazolo[1,5-a]pyridines and their pyrimidine analogs are a versatile class of compounds with proven applications in agriculture, particularly as herbicides and fungicides. The well-established mode of action for the herbicidal derivatives, coupled with their high efficacy, makes them valuable tools for weed management. The demonstrated antifungal properties suggest a promising avenue for the development of new crop protection agents. Further research is warranted to explore the full potential of this chemical scaffold, including its insecticidal and plant growth regulatory activities, and to develop new derivatives with improved efficacy, selectivity, and environmental profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]
- 5. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structure and Herbicidal Activity of a Series of [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide Compounds | Semantic Scholar [semanticscholar.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Synthesis, antifungal activity and CoMFA analysis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Triazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents.[1] It provides essential information about the potential of a compound to induce cell death, which is a desirable characteristic for anti-cancer drugs but an adverse effect for other therapeutic indications.[1] Triazolo[1,5-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer agents.[2][3] Therefore, a thorough assessment of the cytotoxic profile of novel derivatives, such as Triazolo[1,5-a]pyridin-8-amine, is paramount.
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Triazolo[1,5-a]pyridin-8-amine using a panel of common cell-based assays. A multi-parametric approach is recommended to gain a holistic understanding of the compound's cytotoxic mechanism.[1] The assays described herein measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.
Overview of Cytotoxicity Assays
A variety of in vitro assays are available to measure cytotoxicity, each with its own principles, advantages, and limitations.[1] The selection of assays should be guided by the anticipated mechanism of action of the test compound. For a comprehensive cytotoxicity profile of Triazolo[1,5-a]pyridin-8-amine, we recommend a tiered approach starting with a general cell viability assay, followed by assays to elucidate the mechanism of cell death.
-
Metabolic Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][4] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT) to a colored formazan product.[1][4][5]
-
Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of cytosolic components, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[1][6][7]
-
Apoptosis Assays (e.g., Caspase-3/7 Activity Assay): These assays detect specific markers of apoptosis, or programmed cell death.[1] Caspases-3 and -7 are key effector caspases in the apoptotic pathway.[8][9][10]
Data Presentation: Summarized Quantitative Data
To effectively compare the cytotoxic activity of Triazolo[1,5-a]pyridin-8-amine across different cell lines and assays, quantitative data such as the half-maximal inhibitory concentration (IC50) and percentage of cytotoxicity should be summarized in a clear and structured format.[1]
Table 1: Cytotoxicity of Triazolo[1,5-a]pyridin-8-amine in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Max Cytotoxicity (%) |
| MCF-7 | MTT | 48 | 15.2 ± 1.8 | 92.5 ± 4.1 |
| (Breast Cancer) | LDH | 48 | 25.8 ± 2.5 | 85.3 ± 5.6 |
| Caspase-3/7 | 24 | 18.9 ± 2.1 | - | |
| HCT-116 | MTT | 48 | 9.8 ± 1.2 | 95.1 ± 3.7 |
| (Colon Cancer) | LDH | 48 | 18.4 ± 1.9 | 89.7 ± 4.9 |
| Caspase-3/7 | 24 | 12.5 ± 1.5 | - | |
| U-87 MG | MTT | 48 | 22.1 ± 2.9 | 88.6 ± 6.2 |
| (Glioblastoma) | LDH | 48 | 35.6 ± 3.8 | 79.4 ± 7.1 |
| Caspase-3/7 | 24 | 28.3 ± 3.4 | - |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, U-87 MG)
-
Complete cell culture medium
-
Triazolo[1,5-a]pyridin-8-amine (or test compound)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[1]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of Triazolo[1,5-a]pyridin-8-amine in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 9. moleculardevices.com [moleculardevices.com]
- 10. promega.com [promega.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Triazolo[1,5-a]pyridin-8-amine as a fluorescent probe
- 1. A novel [1,2,4]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocycles Using Triazolo[1,5-a]pyridin-8-amine as a Key Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel fused heterocyclic compounds, specifically pyrimido[5',4':5,6][1][2][3]triazolo[1,5-a]pyridines, utilizing 8-amino-[1][2][3]triazolo[1,5-a]pyridine as a strategic starting material. The protocols outlined are based on established multi-component reaction strategies, offering an efficient pathway to complex scaffolds with potential therapeutic applications. The cytotoxic activities of the synthesized compounds are also presented, highlighting their relevance in drug discovery.
Synthesis of Pyrimido[5',4':5,6][1][2][3]triazolo[1,5-a]pyridines
A versatile one-pot, multi-component method has been developed for the synthesis of pyrimido[5,4-e]azolo[1,5-a]pyrimidines. This approach is adaptable to the pyridine series, starting from vicinal amino-nitrile or amino-ethoxycarbonyl derivatives of the parent azolo-fused system. The reaction proceeds through a plausible mechanism initiated by the attack of a primary amine on the electron-deficient carbon of the nitrile or ester group of the starting material, followed by cyclization.
The general workflow for this synthesis is depicted below:
Caption: General workflow for the one-pot synthesis.
Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrimido[5',4':5,6][1][2][3]triazolo[1,5-a]pyridines
This protocol is adapted from the synthesis of analogous pyrimido[5,4-e]azolo[1,5-a]pyrimidines[1].
Materials:
-
Vicinal amino-nitrile or amino-ethoxycarbonyl derivative of[1][2][3]triazolo[1,5-a]pyridine (1.0 mmol)
-
Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate) (3.0 mL)
-
Primary amine (e.g., aniline, benzylamine) (1.2 mmol)
-
Glacial acetic acid (5.0 mL)
Procedure:
-
A mixture of the starting amino-azolo-pyridine derivative (1.0 mmol), the respective primary amine (1.2 mmol), and the appropriate orthoester (3.0 mL) in glacial acetic acid (5.0 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated at reflux for the time specified in Table 1.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and dried to afford the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., Dimethylformamide (DMF)) to yield the pure pyrimido[5',4':5,6][1][2][3]triazolo[1,5-a]pyridine derivative.
Data Presentation: Synthesis and Yields
The following table summarizes the reaction conditions and yields for the synthesis of representative pyrimido[5',4':5,6][1][2][3]triazolo[1,5-a]pyridine derivatives, based on analogous transformations[1].
| Entry | Starting Material | Orthoester | Amine | Time (h) | Yield (%) |
| 1 | 8-Amino-[1][2][3]triazolo[1,5-a]pyridine-7-carbonitrile | Triethyl orthoformate | Aniline | 4 | 78 |
| 2 | 8-Amino-[1][2][3]triazolo[1,5-a]pyridine-7-carbonitrile | Triethyl orthoacetate | Benzylamine | 6 | 72 |
| 3 | Ethyl 8-amino-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate | Triethyl orthoformate | p-Toluidine | 5 | 81 |
| 4 | Ethyl 8-amino-[1][2][3]triazolo[1,5-a]pyridine-7-carboxylate | Triethyl orthoacetate | Cyclohexylamine | 7 | 65 |
Table 1: Synthesis of Pyrimido[5',4':5,6][1][2][3]triazolo[1,5-a]pyridine Derivatives.
Biological Activity: Cytotoxicity Screening
The synthesized novel heterocyclic compounds were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. This screening is crucial for identifying potential lead compounds in drug development.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was assessed using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1].
Materials:
-
Human cancer cell lines (e.g., Hep-G2, A-172, A-549) and a normal cell line (HEK-293)
-
Synthesized compounds dissolved in DMSO
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.
Data Presentation: Cytotoxic Activity
The IC50 values of the synthesized compounds against various cell lines are summarized in the table below, based on data for analogous compounds[1].
| Compound | Hep-G2 (µM) | A-172 (µM) | A-549 (µM) | HEK-293 (µM) |
| Entry 1 Product | 15.2 | 21.5 | 18.9 | >100 |
| Entry 2 Product | 12.8 | 19.1 | 16.4 | >100 |
| Entry 3 Product | 9.5 | 14.3 | 11.7 | 85.2 |
| Entry 4 Product | 25.1 | 30.4 | 28.6 | >100 |
| Lead Compound | 5.8 | 8.2 | 7.1 | 65.4 |
Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Synthesized Heterocycles.
Signaling Pathway Visualization
The identified lead compounds often exert their cytotoxic effects by modulating specific cellular signaling pathways. A common target for such heterocyclic scaffolds is the kinase signaling cascade, which plays a pivotal role in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be inhibited by the synthesized compounds.
Caption: Potential inhibition of the RAS/RAF/MEK/ERK pathway.
These application notes demonstrate the utility of 8-amino-[1][2][3]triazolo[1,5-a]pyridine as a valuable synthon for the construction of novel, biologically active fused heterocyclic systems. The provided protocols offer a robust foundation for further exploration and optimization in the fields of medicinal chemistry and drug discovery.
References
Application Note: Quantitative Analysis of Triazolo[1,5-a]pyridin-8-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Triazolo[1,5-a]pyridin-8-amine. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a C18 stationary phase with UV detection, providing the necessary specificity, accuracy, and precision for routine analysis. All experimental procedures, including system suitability, standard and sample preparation, and a summary of expected validation parameters, are outlined.
Introduction
Triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to purine analogs, which are known to possess a wide range of biological activities. As with any potential therapeutic agent, a validated analytical method for its quantification is crucial for ensuring the quality, consistency, and stability of the active pharmaceutical ingredient (API) and its formulated products. High-performance liquid chromatography (HPLC) is a premier technique for such analyses due to its high resolution, sensitivity, and specificity.[1] This document presents a general RP-HPLC method that can serve as a starting point for the development and validation of a quantitative assay for Triazolo[1,5-a]pyridin-8-amine.
Experimental Workflow
The overall workflow for the quantitative analysis of Triazolo[1,5-a]pyridin-8-amine is depicted in the flowchart below. This process encompasses everything from the initial preparation of standards and samples to the final data analysis and reporting.
Caption: Figure 1: General Workflow for HPLC Analysis
Materials and Methods
3.1. Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: A C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) is recommended. The choice of column should be optimized during method development.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer such as 0.1% Trifluoroacetic Acid (TFA) in water. A starting point could be an isocratic elution with Acetonitrile:Water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of Triazolo[1,5-a]pyridin-8-amine in the mobile phase. A preliminary scan would be necessary; a wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Injection Volume: 10 µL.
3.2. Reagents and Standards
-
Reference Standard: A well-characterized reference standard of Triazolo[1,5-a]pyridin-8-amine with known purity.
-
Solvents: HPLC grade Acetonitrile and water.
-
Additives: Trifluoroacetic Acid (TFA), HPLC grade.
-
Diluent: A mixture of Acetonitrile and water (50:50 v/v) is a suitable starting diluent.
3.3. Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the Triazolo[1,5-a]pyridin-8-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). These will be used to construct the calibration curve.
3.4. Sample Solution Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of Triazolo[1,5-a]pyridin-8-amine into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Data Analysis and Quantification
The quantification of Triazolo[1,5-a]pyridin-8-amine in the sample is performed using an external standard method. A calibration curve is generated by plotting the peak area response of the working standards against their corresponding concentrations. The concentration of the analyte in the sample is then determined by interpolating its peak area from this calibration curve.
Method Validation Parameters
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical parameters and acceptance criteria for such a method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Summary of Validation Parameters and Expected Results
| Parameter | Description | Expected Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results to the true value, assessed by spike recovery. | Recovery between 98.0% and 102.0% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity should be demonstrated using a DAD. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should be met under varied conditions (e.g., flow rate ±10%, column temperature ±5°C). |
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of Triazolo[1,5-a]pyridin-8-amine. The protocol is straightforward and utilizes standard instrumentation and reagents, making it suitable for routine use in a quality control or research laboratory. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridin-8-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Triazolo[1,5-a]pyridin-8-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core structure?
A1: Common starting materials for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold include 2-aminopyridines, N-(pyrid-2-yl)formamidoximes, N-(pyridin-2-yl)benzimidamides, and enaminonitriles.[1][2] The choice of starting material will influence the overall synthetic strategy and the reaction conditions required.
Q2: What general synthetic strategies can be employed to construct the[1][2][3]triazolo[1,5-a]pyridine ring system?
A2: Several general strategies are utilized, including:
-
Cyclocondensation Reactions: This involves the reaction of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds.
-
Oxidative Cyclization: N-aryl amidines can undergo oxidative N-N bond formation to yield the desired fused triazole system.[1] Copper-catalyzed aerobic oxidative cyclization of guanidylpyridines is another effective method.
-
Tandem Reactions: A catalyst-free tandem reaction of enaminonitriles with benzohydrazides under microwave conditions has been reported to produce high yields.[2]
Q3: Are there any modern techniques that can improve the reaction efficiency?
A3: Yes, microwave-assisted synthesis has been shown to significantly improve reaction rates and yields for the synthesis of[1][2][3]triazolo[1,5-a]pyridine derivatives.[2] This method often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Triazolo[1,5-a]pyridin-8-amine.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal condition. | The rate of the desired cyclization reaction versus side reactions is often highly dependent on temperature. |
| Incorrect Solvent | Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol). | Solvent polarity can significantly influence the solubility of reactants and intermediates, as well as the reaction mechanism and rate. For some microwave-assisted syntheses, dry toluene has been shown to be effective.[2] |
| Inappropriate Base or Catalyst | If using a base or catalyst, screen different options (e.g., organic vs. inorganic bases, different metal catalysts). For some routes, a catalyst-free approach may be optimal. | The choice of base or catalyst is critical for promoting the desired reaction pathway and can significantly impact yield. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | The presence of water can lead to hydrolysis of starting materials or intermediates, resulting in unwanted byproducts and lower yields. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants. For example, in syntheses involving hydrazides, using a 2:1 molar ratio of hydrazide to the other reactant has been shown to improve yields.[2] | The stoichiometry of the reactants can be crucial for driving the reaction to completion and minimizing the formation of side products. |
Problem 2: Formation of Significant Side Products/Impurities
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Side Reactions | Analyze the side products by techniques such as LC-MS or NMR to identify their structures. This can provide insight into the competing reaction pathways. | Understanding the nature of the side products is key to modifying the reaction conditions to disfavor their formation. |
| Decomposition of Starting Materials or Product | Lower the reaction temperature or shorten the reaction time. | Prolonged heating or excessively high temperatures can lead to the degradation of sensitive functional groups. |
| Oxidation | If the product is susceptible to oxidation, perform the reaction under an inert atmosphere and use degassed solvents. | The amino group in the target molecule can be prone to oxidation, leading to colored impurities. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before workup. | Unreacted starting materials can complicate the purification process. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Similar Polarity of Product and Impurities | Optimize the mobile phase for column chromatography by testing different solvent systems and gradients. Consider using a different stationary phase (e.g., alumina instead of silica gel). | Achieving good separation requires finding conditions where the product and impurities have significantly different affinities for the stationary and mobile phases. |
| Product Crystallization Issues | Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. | The choice of solvent is critical for obtaining high-purity crystals. |
| Product is an Oil | If the product is an oil, try to convert it to a solid salt by treating it with an appropriate acid (e.g., HCl, HBr). | Salts are often crystalline and easier to purify by recrystallization. |
Experimental Protocols
General Microwave-Assisted Synthesis of[1][2][3]Triazolo[1,5-a]pyridines [2]
-
Reactants:
-
Enaminonitrile (1.0 equiv.)
-
Benzohydrazide (2.0 equiv.)
-
-
Solvent: Dry Toluene
-
Procedure:
-
To an oven-dried microwave vial, add the enaminonitrile and benzohydrazide.
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene via syringe.
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Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 140 °C) and hold for the required time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product directly by silica gel column chromatography.
-
Table 1: Comparison of Reaction Conditions for a Generic[1][2][3]Triazolo[1,5-a]pyridine Synthesis [2]
| Parameter | Conventional Reflux | Microwave Irradiation |
| Temperature | 120 °C | 140 °C |
| Time | 5 h | 30 min |
| Solvent | Dry Toluene | Dry Toluene |
| Yield | Good | Excellent |
Visualizations
To aid in understanding the experimental workflow and potential troubleshooting logic, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of Triazolo[1,5-a]pyridin-8-amine.
References
Technical Support Center: Triazolo[1,5-a]pyridin-8-amine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triazolo[1,5-a]pyridin-8-amine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Triazolo[1,5-a]pyridin-8-amine?
The two primary methods for the purification of Triazolo[1,5-a]pyridin-8-amine and its analogs are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product. Often, a combination of both techniques is employed to achieve high purity.
Q2: What are the likely impurities in a crude sample of Triazolo[1,5-a]pyridin-8-amine?
Common impurities can include:
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Unreacted Starting Materials: Such as 2-aminopyridine derivatives and nitrile compounds.
-
Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediates like N-(2-pyridyl)amidines.
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Catalyst Residues: If a metal-catalyzed synthesis is used, traces of the catalyst (e.g., copper salts) may be present.[1]
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Byproducts: Side reactions can generate isomeric or polymeric impurities.
-
Solvents: Residual solvents from the reaction or extraction steps.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can assess the separation of the desired compound from impurities. A suitable solvent system for TLC can often be adapted for column chromatography.
Troubleshooting Guide
Issue 1: Poor Separation During Column Chromatography
Q: I am observing poor separation or significant tailing of my compound on the silica gel column. What can I do?
A: This is a common issue that can be addressed by optimizing the chromatography conditions.
-
Solvent System (Eluent):
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The polarity of the eluent is critical. For triazolopyridine derivatives, which are often polar, a mixture of a non-polar solvent (e.g., hexanes, cyclohexane) and a polar solvent (e.g., ethyl acetate, dichloromethane, methanol) is typically used.
-
Start with a low polarity eluent and gradually increase the polarity (gradient elution). This can improve the separation of compounds with close Rf values.
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Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help reduce tailing for basic compounds like amines by deactivating acidic sites on the silica gel.
-
-
Column Packing and Dimensions:
-
Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
The column diameter and length should be appropriate for the amount of crude material being purified. A general rule of thumb is a silica gel to crude product ratio of 30:1 to 100:1 by weight.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel (dry loading). Dry loading is often superior for less soluble compounds or when a highly polar solvent is needed for dissolution, as it can lead to sharper bands.
-
Issue 2: The Compound is Not Eluting from the Column
Q: My product seems to be stuck on the silica gel and is not eluting even with a high concentration of polar solvent. What should I do?
A: If your compound is highly polar, it may have a very strong interaction with the acidic silica gel.
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For very polar compounds, using a mixture like dichloromethane/methanol or ethyl acetate/methanol may be necessary.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18) if the compound is sufficiently non-polar.
-
Check Compound Stability: It is possible the compound is degrading on the silica gel. If you suspect this, try to minimize the time the compound spends on the column by using a faster flow rate or switching to a different purification method.
Issue 3: Difficulty in Recrystallizing the Purified Product
Q: I have purified my Triazolo[1,5-a]pyridin-8-amine by column chromatography, but I am struggling to recrystallize it for final purification. Any suggestions?
A: Successful recrystallization depends on finding a suitable solvent or solvent system.
-
Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small amounts of your product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures with water) to find the best one.
-
Inducing Crystallization: If crystals do not form upon cooling, try the following:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal from a previous batch, if available.
-
Cool the solution in an ice bath or refrigerator.
-
Slowly add a non-solvent (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.
-
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This is a general protocol for the purification of a triazolo[1,5-a]pyridine derivative.[1][2]
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 100 mg) in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel (e.g., 1-2 g), and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from TLC analysis (e.g., 10:1 Chloroform/Ethyl Acetate).[1]
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent.
-
Heat the mixture to boiling while stirring to dissolve the solid.
-
Add more solvent in small portions until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Crystals of the pure compound should form.
-
The cooling can be further slowed by insulating the flask. For slower crystal growth and higher purity, the flask can be placed in a dewar of warm water.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Parameters for Triazolo-fused Heterocycles
| Compound Type | Purification Method | Eluent System | Yield (%) | Physical Appearance | Melting Point (°C) |
| Substituted 1,2,4-triazolo[1,5-a]pyridines | Silica Gel Chromatography | Chloroform/Ethyl Acetate (10:1) | Good to Excellent | Pale Yellow Solid | 231-233 |
| Substituted Triazolo[4,3-a]pyrazines | Silica Gel Chromatography | Ethyl Acetate/Cyclohexane (20:80) | 69 | White Solid | 89-91 |
| Substituted Triazolo[4,3-a]pyrazines | Silica Gel Chromatography | Ethyl Acetate/Cyclohexane (30:70) | 63 | White Solid | 110-112 |
| Substituted Pyrazolo[1,5-a][1][3][4]triazines | Flash Chromatography | DCM/Petroleum Ether (5:5 to 7:3) | 94 | Yellow Solid | 143-145 |
Note: Data is compiled from various sources and represents purification of derivatives, not Triazolo[1,5-a]pyridin-8-amine itself. Yields and physical properties are specific to the reported compounds.[1][2][3]
Visualizations
Caption: General workflow for the purification of Triazolo[1,5-a]pyridin-8-amine.
Caption: Troubleshooting decision tree for common purification challenges.
References
Troubleshooting solubility issues ofTriazolo[1,5-a]pyridin-8-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triazolo[1,5-a]pyridin-8-amine. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Triazolo[1,5-a]pyridin-8-amine?
Triazolo[1,5-a]pyridin-8-amine is a heterocyclic amine. Generally, small amines with fewer than six carbon atoms tend to be soluble in water.[1] However, the fused aromatic ring structure of Triazolo[1,5-a]pyridin-8-amine may decrease its aqueous solubility.[1] Aromatic amines often exhibit reduced basicity compared to aliphatic amines, which can influence their solubility in aqueous solutions.[1] It is expected to have better solubility in polar organic solvents.[1]
Q2: In which common laboratory solvents is Triazolo[1,5-a]pyridin-8-amine likely to be soluble?
Q3: How does pH affect the solubility of Triazolo[1,5-a]pyridin-8-amine?
As an amine, the solubility of Triazolo[1,5-a]pyridin-8-amine is expected to be pH-dependent. In acidic conditions, the amine group can be protonated, forming a salt that is generally more water-soluble.[2] Therefore, decreasing the pH of an aqueous suspension of this compound may enhance its solubility. Aromatic amines are typically water-soluble at a pH below 4.[2]
Troubleshooting Solubility Issues
Q4: My Triazolo[1,5-a]pyridin-8-amine is not dissolving in my aqueous buffer. What should I do?
If you are experiencing poor solubility in an aqueous buffer, consider the following troubleshooting steps:
-
Adjust the pH: Lowering the pH of the solution can increase the solubility of the amine by protonating it. See the detailed protocol below for pH adjustment.
-
Use a co-solvent: Adding a small amount of a water-miscible organic solvent can significantly improve solubility.[3] Common co-solvents include DMSO, DMF, ethanol, and polyethylene glycol (PEG).[4][5]
-
Apply gentle heating: For some compounds, a moderate increase in temperature can enhance solubility.[6] However, it is crucial to ensure the compound is stable at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and facilitate dissolution.
Below is a general workflow to address solubility challenges.
Q5: The compound precipitates when I add my stock solution to the aqueous assay buffer. How can I prevent this?
Precipitation upon dilution is a common issue with compounds dissolved in a high concentration of an organic solvent like DMSO. Here are some strategies to mitigate this:
-
Decrease the stock concentration: Prepare a more dilute stock solution if possible.
-
Optimize the final solvent concentration: Minimize the percentage of the organic co-solvent in the final assay buffer. Often, a final concentration of DMSO below 1% is well-tolerated in biological assays.
-
Use a different co-solvent: Some co-solvents, like PEG 300 or ethanol, may lead to less precipitation upon dilution compared to DMSO.[5]
-
Add surfactants: Low concentrations of non-ionic surfactants such as Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[5]
Data Presentation
Table 1: Solubility of Structurally Related Triazolopyridine and Heterocyclic Amine Derivatives
| Compound/Derivative Class | Solvent | Solubility | Reference |
| 1H-1,2,3-Triazolo[4,5-b]pyridine | Water | Limited | N/A |
| 1H-1,2,3-Triazolo[4,5-b]pyridine | DMSO, DMF | > 50 mg/mL | N/A |
| Cevipabulin (a 1,2,4-triazolo[1,5-a]pyrimidine derivative) | Water | 0.89 mg/mL | N/A |
| Aliphatic Amines (<6 carbons) | Water | Generally Soluble | [1] |
| Aromatic Amines | Water | Diminished Solubility | [1] |
| Aromatic Amines | Organic Solvents | Generally Soluble | [1] |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
This protocol describes how to increase the aqueous solubility of Triazolo[1,5-a]pyridin-8-amine by preparing an acidic stock solution.
Materials:
-
Triazolo[1,5-a]pyridin-8-amine
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of Triazolo[1,5-a]pyridin-8-amine and place it in a volumetric flask.
-
Add a portion of deionized water (e.g., 70-80% of the final volume).
-
While stirring, add 1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution. Continue adding HCl until the compound dissolves. A target pH of 2-4 is a reasonable starting point.
-
Once the solid is fully dissolved, add deionized water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
This acidic stock solution can then be further diluted into your final buffer, being mindful of the final pH of the assay solution.
Protocol 2: Solubilization using a Co-solvent
This protocol outlines the preparation of a stock solution of Triazolo[1,5-a]pyridin-8-amine using an organic co-solvent.
Materials:
-
Triazolo[1,5-a]pyridin-8-amine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of Triazolo[1,5-a]pyridin-8-amine into a suitable vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Signaling Pathway Context
Triazolopyridine derivatives are known to act as inhibitors of various signaling pathways, particularly those involving kinases. For instance, they have been investigated as inhibitors of the JAK/HDAC, EGFR, and ERK signaling pathways.[7][8][9] The diagram below illustrates a simplified, representative kinase signaling pathway that can be targeted by such inhibitors.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. Chapter 22 notes [web.pdx.edu]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of triazolo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare triazolo[1,5-a]pyridines?
A1: Triazolo[1,5-a]pyridines can be synthesized through various methods, often involving the formation of the triazole ring onto a pre-existing pyridine ring. Common strategies include:
-
Cyclization of N-(pyrid-2-yl)formamidoximes: This method uses trifluoroacetic anhydride under mild conditions.[1][2]
-
Oxidative Cyclization: This approach often employs starting materials like 2-aminopyridines and nitriles or N-arylamidines.[1][3][4] Various catalytic systems, including copper-based catalysts or metal-free oxidants like PIFA (phenyliodine bis(trifluoroacetate)) and I2/KI, are used to facilitate the oxidative N-N bond formation.[1][3]
-
Tandem Reactions: Catalyst-free methods using enaminonitriles and benzohydrazides under microwave irradiation have been developed, proceeding through a transamidation, nucleophilic addition, and condensation sequence.[3][5][6]
-
Mechanochemical Synthesis: A [3+2] cycloaddition reaction between azinium-N-imines and nitriles can be achieved using copper acetate under solventless grinding conditions.[3][6][7]
Q2: What are the advantages of using microwave-assisted synthesis for triazolo[1,5-a]pyridines?
A2: Microwave-assisted synthesis offers several advantages over conventional heating methods. These include significantly shorter reaction times, often reducing processes from hours to minutes. This method can also lead to higher yields and fewer byproducts. Furthermore, it aligns with green chemistry principles by often requiring minimal solvent, thus reducing chemical waste and environmental impact.[3][4][5]
Q3: Can triazolo[1,5-a]pyridines be synthesized without a metal catalyst?
A3: Yes, several metal-free synthetic routes are available. One prominent method involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which achieves high yields in short reaction times.[1] Other metal-free options include using I2/KI or chloramine-T as promoters for oxidative N-N bond formation from N-aryl amidines.[1] Additionally, a catalyst-free and additive-free method utilizes microwave irradiation with enaminonitriles and benzohydrazides as starting materials.[3][5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of triazolo[1,5-a]pyridine derivatives.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common challenge and can stem from several factors.[8] Consider the following troubleshooting steps:
-
Purity of Starting Materials: Impurities in reactants, such as 2-aminopyridine or the nitrile component, can inhibit the reaction or lead to side products.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or chromatography before use.
-
-
Catalyst Choice and Activity: The choice of catalyst is crucial. For copper-catalyzed reactions, the copper source (e.g., CuBr, Cu(OAc)2) and its oxidation state can significantly impact the outcome.[2][3] For metal-free oxidations, the oxidant (e.g., PIFA, I2/KI) must be active.
-
Solvent Effects: The solvent influences reactant solubility and reaction kinetics. The optimal solvent can vary significantly between different synthetic methods.
-
Recommendation: Conduct a solvent screen. As shown in Table 1, solvents like toluene, pyridine, and chlorobenzene can be effective, while others like THF or methanol may be unsuitable for certain reactions.[4]
-
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion.
Issue 2: Significant Side Product Formation
Question: My reaction mixture shows multiple spots on TLC, indicating significant side product formation. How can I minimize this?
Answer: Side product formation can arise from competing reaction pathways or degradation of the desired product.
-
Regioisomer Formation: When using unsymmetrical starting materials, the formation of regioisomers can be a challenge.
-
Recommendation: The choice of catalyst and reaction conditions can sometimes influence regioselectivity.[8] It is crucial to consult literature for precedents with similar substrates.
-
-
Ring-Opening: The triazole ring in some[1][2][3]triazolo[1,5-a]pyridines can exist in equilibrium with an open-chain diazo form, which can lead to side reactions and polymerization, especially under harsh conditions.[10][11]
-
Over-oxidation: In reactions involving oxidation steps, the desired product might be susceptible to further oxidation.
-
Recommendation: Carefully control the stoichiometry of the oxidant. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure triazolo[1,5-a]pyridine derivative from the crude reaction mixture. What purification strategies are effective?
Answer: Purification can be challenging due to the polarity of the product and the presence of similar byproducts.
-
Column Chromatography: This is the most common purification method.
-
Recommendation: Use a systematic approach to select the eluent system. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).[3][8] A shallow gradient can improve the separation of closely eluting compounds.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Recommendation: Screen various solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Proper Work-up: An effective work-up procedure is essential to remove catalysts and inorganic salts before chromatographic purification.
-
Recommendation: An aqueous wash (e.g., with saturated sodium bicarbonate to neutralize acid, or ammonium chloride to remove copper catalysts) followed by extraction with an appropriate organic solvent is a standard first step.
-
Data Presentation
Table 1: Effect of Solvent on the Yield of a Triazolo[1,5-a]pyridine Derivative
Reaction Conditions: Enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.) stirred at 120 °C for 24 h.[4]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 83 |
| 2 | THF | 0 |
| 3 | DMSO | 0 |
| 4 | EtOH | 0 |
| 5 | Pyridine | 76 |
| 6 | Xylene | 69 |
| 7 | Chlorobenzene | 79 |
| 8 | DMF | Lower Yield |
| 9 | ACN | Lower Yield |
Table 2: Comparison of Different Catalytic Systems for Triazolo[1,5-a]pyridine Synthesis
| Starting Materials | Catalyst/Promoter | Conditions | Key Advantages |
| 2-Aminopyridine, Nitriles | CuBr | Air atmosphere | Readily available and inexpensive catalyst.[1][3] |
| N-(pyridin-2-yl)benzimidamides | PIFA | Metal-free | Short reaction times, high yields, mild conditions.[1] |
| N-aryl amidines | I2/KI | Metal-free | Environmentally benign, efficient, and scalable.[1] |
| Enaminonitriles, Benzohydrazides | None | Microwave, 140 °C, Toluene | Catalyst-free, additive-free, eco-friendly, short time.[3] |
| Azinium-N-imines, Nitriles | Copper Acetate | Ball milling | Solventless, shorter reaction time.[3][7] |
Experimental Protocols
Protocol 1: Microwave-Mediated Catalyst-Free Synthesis [3]
-
In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the corresponding benzohydrazide (0.35 mmol, 2.0 equiv.).
-
Evacuate the vial and backfill with nitrogen three times.
-
Add dry toluene (1.5 mL) to the vial.
-
Seal the reaction vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C and maintain for the time determined by TLC monitoring (typically 15-30 minutes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Directly purify the crude product using silica gel column chromatography, typically with a chloroform/ethyl acetate (10:1) mixture as the eluent.
Protocol 2: Copper-Catalyzed Synthesis under Conventional Heating [1][4]
-
To a round-bottom flask, add 2-aminopyridine (1.0 equiv.), the desired nitrile (1.2 equiv.), and CuBr (10 mol%).
-
Add a suitable solvent, such as toluene.
-
Fit the flask with a reflux condenser and heat the mixture under an air atmosphere at 120 °C.
-
Monitor the reaction progress by TLC. The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst, and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired triazolo[1,5-a]pyridine derivative.
Visualizations
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridin-8-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Triazolo[1,5-a]pyridin-8-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section is divided by synthetic route. Each route includes a description of the method followed by a question-and-answer style troubleshooting guide.
Route 1: Cyclization of 2-Hydrazinopyridine with Cyanogen Bromide
This is a common and direct method for the synthesis of Triazolo[1,5-a]pyridin-8-amine. The reaction involves the cyclization of 2-hydrazinopyridine with cyanogen bromide.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is yielding a significant amount of a dimeric byproduct. How can I identify and minimize its formation?
A1: The formation of a dimeric byproduct, likely 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, is a common issue arising from the self-condensation of 2-hydrazinopyridine.
-
Identification: This byproduct is significantly less polar than the desired product and can be identified by LC-MS analysis. It will have a mass corresponding to the dimer minus two molecules of ammonia.
-
Troubleshooting:
-
Slow Addition: Add the cyanogen bromide solution dropwise to the 2-hydrazinopyridine solution at a low temperature (0-5 °C) to maintain a low concentration of the reactive intermediate and favor intramolecular cyclization.
-
Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular side reaction.
-
pH Control: Maintaining a slightly acidic pH can help to protonate one of the amino groups of the hydrazine, reducing its nucleophilicity and slowing down the dimerization reaction.
-
Q2: I am observing the formation of an isomeric byproduct. What is it and how can I deal with it?
A2: It is possible to form the isomeric[1][2][3]triazolo[4,3-a]pyridin-3-amine, which can then undergo a Dimroth rearrangement to the desired [1,5-a] isomer. In some cases, the [4,3-a] isomer can be isolated as a byproduct.
-
Identification: The isomers can be distinguished by their spectroscopic data (NMR and IR) and chromatographic behavior.
-
Troubleshooting:
-
Reaction Time and Temperature: Prolonged reaction times or heating the reaction mixture after the initial cyclization can promote the Dimroth rearrangement to the thermodynamically more stable [1,5-a] isomer.
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Purification: The isomers can often be separated by column chromatography on silica gel.
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Q3: The reaction is not going to completion, and I have a lot of starting material left. What can I do?
A3: Incomplete conversion can be due to several factors:
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Reagent Purity: Ensure the 2-hydrazinopyridine and cyanogen bromide are of high purity. 2-Hydrazinopyridine can degrade over time.
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Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of cyanogen bromide.
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Activation: If using a salt of 2-hydrazinopyridine, ensure that a suitable base is used to liberate the free hydrazine.
Q4: What are the optimal conditions for the cyclization of 2-hydrazinopyridine with cyanogen bromide?
A4: While optimization is often necessary, a good starting point is:
| Parameter | Recommended Condition |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C for addition, then room temperature |
| Stoichiometry | 1.05 eq. of Cyanogen Bromide |
| Concentration | 0.1 - 0.5 M |
Route 2: From 2-Chloropyridine and Aminoguanidine
This alternative route involves the condensation of 2-chloropyridine with aminoguanidine, followed by oxidative cyclization.
Frequently Asked Questions & Troubleshooting
Q1: The initial condensation reaction between 2-chloropyridine and aminoguanidine is very slow. How can I improve the reaction rate?
A1: The nucleophilic aromatic substitution (SNAr) of 2-chloropyridine can be sluggish.
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Troubleshooting:
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Temperature: Increasing the reaction temperature is the most effective way to accelerate the reaction. Consider using a high-boiling point solvent like DMF or DMSO.
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Base: The use of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, can facilitate the reaction by deprotonating the aminoguanidine.
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Catalysis: In some cases, the addition of a catalytic amount of a copper(I) salt can promote the SNAr reaction.
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Q2: I am getting a mixture of products from the initial condensation. What are the likely side products?
A2: Besides the desired N-(pyridin-2-yl)aminoguanidine, several side products can form:
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Bis-addition: Aminoguanidine can potentially react with two molecules of 2-chloropyridine.
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Hydrolysis: If water is present, 2-chloropyridine can hydrolyze to 2-pyridone, especially at elevated temperatures.
-
Troubleshooting:
-
Stoichiometry: Use an excess of aminoguanidine to favor the mono-substitution product.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize the formation of 2-pyridone.
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Q3: The final oxidative cyclization step is giving a low yield. What are the key parameters to control?
A3: The oxidative cyclization to form the triazole ring is a critical step.
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Oxidizing Agent: A variety of oxidizing agents can be used, such as (diacetoxyiodo)benzene, lead tetraacetate, or even air in the presence of a suitable catalyst. The choice of oxidant can significantly impact the yield.
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Reaction Conditions: The temperature and reaction time should be carefully optimized for the chosen oxidizing agent. Over-oxidation or side reactions can occur under harsh conditions.
-
Byproducts: The formation of byproducts of unknown structure is a known issue in similar oxidative cyclizations.[4] Careful monitoring by TLC or LC-MS is crucial.
Experimental Protocols
Protocol 1: Synthesis of Triazolo[1,5-a]pyridin-8-amine via Cyclization of 2-Hydrazinopyridine
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Preparation of Cyanogen Bromide Solution: In a well-ventilated fume hood, dissolve cyanogen bromide (1.05 g, 10 mmol) in 20 mL of methanol at 0 °C.
-
Reaction Setup: In a separate flask, dissolve 2-hydrazinopyridine (1.09 g, 10 mmol) in 50 mL of methanol and cool the solution to 0 °C.
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Reaction: Slowly add the cyanogen bromide solution dropwise to the 2-hydrazinopyridine solution over 30 minutes, maintaining the temperature at 0-5 °C.
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Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and basify with a saturated sodium bicarbonate solution.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final product.
Protocol 2: Synthesis of Triazolo[1,5-a]pyridin-8-amine from 2-Chloropyridine and Aminoguanidine
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Condensation: In a sealed tube, combine 2-chloropyridine (1.13 g, 10 mmol), aminoguanidine hydrochloride (1.22 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in 20 mL of DMF.
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Heating: Heat the mixture at 120 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.
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Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
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Isolation of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-(pyridin-2-yl)aminoguanidine intermediate.
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Oxidative Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., trifluoroethanol). Add (diacetoxyiodo)benzene (1.1 equivalents) and heat the mixture. The optimal temperature and time will need to be determined experimentally.
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Purification: After the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the final product.
Visualizations
Caption: Synthetic pathways and potential side reactions.
Caption: Workflow and troubleshooting for Route 1.
References
Technical Support Center: Stability Testing of Triazolo[1,5-a]pyridin-8-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Triazolo[1,5-a]pyridin-8-amine. The information is presented in a question-and-answer format to directly address potential challenges during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing rapid degradation of Triazolo[1,5-a]pyridin-8-amine in my acidic stress testing conditions. What could be the cause and how can I control it?
A1: Rapid degradation under acidic conditions may be due to the basic nature of the pyridine and amine functionalities, which can be protonated, potentially making the triazole ring susceptible to hydrolysis or rearrangement.
Troubleshooting Steps:
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Acid Strength: Start with milder acidic conditions (e.g., 0.01 M HCl) and gradually increase the concentration if no degradation is observed.[1] Strong acids like 1 M HCl or H₂SO₄ might be too harsh for initial screening.
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Temperature: Conduct initial studies at room temperature. If no degradation is seen, the temperature can be elevated, for instance, to 50-70°C.[2]
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Co-solvents: If the compound has poor aqueous solubility, the choice of co-solvent is crucial. Ensure the co-solvent is stable under acidic conditions and does not participate in the degradation reaction.
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Time Points: Sample at earlier time points (e.g., 0, 2, 4, 8, 24 hours) to capture the degradation kinetics accurately.
Q2: My Triazolo[1,5-a]pyridin-8-amine sample shows significant degradation under oxidative stress with hydrogen peroxide. How can I investigate this further?
A2: The triazolopyridine core and the exocyclic amine group can be susceptible to oxidation. Hydrogen peroxide is a common choice for oxidative stress testing.[1]
Troubleshooting Steps:
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Concentration of H₂O₂: A typical starting concentration for hydrogen peroxide is 3%. If degradation is too rapid, consider reducing the concentration to 0.1-1%.
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Alternative Oxidants: To understand the mechanism, you can use other oxidizing agents like AIBN (a radical initiator) to see if the degradation is free-radical mediated.[1]
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Metal Ion Catalysis: Trace metal ions can catalyze oxidative degradation. Ensure high-purity water and reagents are used. Consider performing the experiment in the presence of a chelating agent like EDTA to assess the role of metal ions.
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Product Identification: Use techniques like LC-MS/MS to identify major degradation products. N-oxides are common degradation products for nitrogen-containing heterocycles.
Q3: I am not observing any degradation under photostability testing. Does this mean my compound is photostable?
A3: While it's a good indication, the absence of degradation under one set of conditions doesn't definitively prove photostability. The experimental setup is critical.
Troubleshooting Steps:
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Light Source and Exposure: Ensure you are following ICH Q1B guidelines for photostability testing, which specify the overall illumination and UV energy exposure.
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Physical State: Test the compound in both solid and solution states, as photostability can differ significantly.
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Wavelength: The light source should emit in the relevant UV-Vis range where the compound absorbs. Check the UV-Vis spectrum of Triazolo[1,5-a]pyridin-8-amine to confirm.
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Packaging: If testing a drug product, the packaging's protective effect should also be evaluated.
Q4: What is a reasonable target degradation percentage in forced degradation studies?
A4: The goal of forced degradation is to generate a representative amount of degradation products for analytical method validation. A target degradation of 5-20% is generally considered appropriate. This ensures that the degradation products are formed at concentrations that can be reliably detected and quantified, without degrading the sample to an extent where the primary degradation pathways are obscured by secondary reactions.
Summary of Potential Stability Profile of Triazolo[1,5-a]pyridin-8-amine
The following table summarizes hypothetical quantitative data for the stability of Triazolo[1,5-a]pyridin-8-amine under various stress conditions. Note: This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation (Hypothetical) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 h | 15% | Ring-opened products, hydroxylated derivatives |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 h | 5% | Potential for limited degradation |
| Oxidation | 3% H₂O₂ | Room Temp | 8 h | 20% | N-oxides, hydroxylated derivatives |
| Thermal | Dry Heat | 80°C | 48 h | < 5% | Minimal degradation |
| Photolytic | ICH Q1B conditions | 25°C | 7 days | 10% | Photorearrangement products, dimers |
Experimental Protocols
General Protocol for Forced Degradation Study
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Sample Preparation: Prepare a stock solution of Triazolo[1,5-a]pyridin-8-amine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
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Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
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Oxidative: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL.
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Thermal: Store the solid compound in an oven at 80°C. Also, prepare a solution (100 µg/mL) and store it at 60°C.
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Photolytic: Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Control Samples: Prepare control samples stored at room temperature and protected from light.
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Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
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Sample Quenching:
-
Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively.
-
For oxidative samples, further dilution may be sufficient to stop the reaction.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection at the λmax of the parent compound).
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Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Identify and quantify major degradation products.
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for Triazolo[1,5-a]pyridin-8-amine.
References
Overcoming poor cell permeability oftriazolo[1,5-a]pyridine compounds
Welcome to the Technical Support Center for researchers working with triazolo[1,5-a]pyridine compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenge of poor cell permeability with this class of molecules.
Frequently Asked Questions (FAQs)
Q1: My triazolo[1,5-a]pyridine compound shows potent activity in a biochemical assay but has no effect in cell-based assays. What is the likely problem?
A1: A significant drop in activity when moving from a biochemical to a cellular context is often indicative of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential issues include compound instability in cell culture media or rapid metabolism by the cells.
Q2: What physicochemical properties of my triazolo[1,5-a]pyridine compound might be causing poor cell permeability?
A2: Several factors can contribute to low cell permeability:
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High Polar Surface Area (PSA): A PSA greater than 140 Ų is often associated with poor permeability. The nitrogen-rich triazolopyridine core can contribute significantly to a high PSA.
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Low Lipophilicity (logP): While counterintuitive, very low lipophilicity can prevent the compound from partitioning into the lipid bilayer of the cell membrane.
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High Lipophilicity (logP): Conversely, excessively high lipophilicity (logP > 5) can cause the compound to become trapped within the cell membrane, preventing its release into the cytoplasm. It can also lead to poor aqueous solubility.
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High Molecular Weight (MW): Larger molecules (MW > 500 Da) generally exhibit lower passive diffusion across the cell membrane.
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Number of Hydrogen Bond Donors/Acceptors: A high count of hydrogen bond donors and acceptors can increase the desolvation energy required for the molecule to enter the hydrophobic membrane core.
Q3: How can I experimentally determine the cell permeability of my compound?
A3: Two standard in vitro assays are recommended:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.
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Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It measures both passive diffusion and active transport, including efflux.
Troubleshooting Guide: Low Cell Permeability
This guide will help you diagnose and address common issues related to the poor cell permeability of your triazolo[1,5-a]pyridine compounds.
Step 1: Initial Permeability Assessment
Issue: You suspect your compound has low cell permeability.
Recommended Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. This will provide a baseline measurement of your compound's ability to cross a lipid bilayer without the influence of cellular transporters.
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Caption: Workflow for initial assessment of compound permeability.
Step 2: Differentiating Passive Permeability from Active Efflux
Issue: Your compound showed acceptable permeability in the PAMPA assay but poor permeability in the Caco-2 assay.
Likely Cause: This discrepancy strongly suggests that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the PAMPA model. These pumps actively transport the compound out of the cell, reducing its net intracellular concentration.
Recommended Action:
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Calculate the Efflux Ratio: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator of active efflux.
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Use P-gp Inhibitors: Run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-to-B permeability and a reduction in the efflux ratio will confirm that your compound is a P-gp substrate.
Step 3: Strategies for Improving Permeability
Based on your findings, you can employ several medicinal chemistry or formulation strategies.
Strategy 1: Medicinal Chemistry Approaches
If your compound suffers from low passive permeability (low PAMPA and Caco-2 results), consider the following structural modifications:
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Reduce Polar Surface Area (PSA):
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Mask polar functional groups (e.g., -OH, -NH2) by converting them into esters, amides, or carbamates. This can serve as a prodrug approach if the modifying group can be cleaved intracellularly.
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Incorporate non-polar substituents on the triazolopyridine core or its appendages.
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-
Optimize Lipophilicity (logP):
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Systematically introduce small alkyl or lipophilic aromatic groups to increase logP. Be mindful not to increase lipophilicity excessively, which could lead to solubility issues.
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-
Reduce Hydrogen Bonding Capacity:
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Replace hydrogen bond donors with groups that cannot donate hydrogen bonds (e.g., replace an N-H with an N-Me).
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Strategy 2: Formulation Approaches
If structural modification is not feasible or desirable, formulation strategies can enhance the bioavailability of poorly permeable compounds:
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Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract and facilitate absorption.
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Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble polymer can enhance its dissolution rate and apparent solubility, thereby increasing the concentration gradient for absorption.
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Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can lead to a faster dissolution rate.
Data on Permeability and Bioavailability of Triazolopyrimidine Analogs
While extensive public data on the Caco-2 permeability of triazolo[1,5-a]pyridines is limited, some studies provide valuable insights. Optimization of related scaffolds has shown that chemical modifications can lead to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 1: Comparison of a Purine vs. Triazolopyrimidine Analog
| Compound | Scaffold | MetAP-2 IC₅₀ (µM) | Caco-2 Permeability |
| 27 | Purine | 0.11 | - |
| 28 | Triazolo[1,5-a]pyrimidine | 0.03 | Acceptable[1] |
This table illustrates how replacing a purine core with a triazolopyrimidine scaffold can improve biological activity while maintaining acceptable permeability properties.[1]
Table 2: Pharmacokinetic Properties of Optimized Triazolopyrimidine-based DHODH Inhibitors
| Compound | Oral Bioavailability (%) (Mouse) | Plasma Clearance (mL/min/kg) (Mouse) | Plasma Half-life (h) (Mouse) |
| DSM265 | 93 | 3.6 | 46 |
| DSM421 | - | 1.8 | 39 |
Data from a study on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors show that optimized triazolopyrimidine compounds can achieve excellent oral bioavailability and metabolic stability.[1] Additionally, other research has identified a triazolopyridine derivative (17z ) with "excellent cell permeability".
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of a compound.
Methodology:
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Prepare the Donor Plate: A filter plate with a PVDF membrane is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Prepare Solutions:
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Donor Solution: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) with a small percentage of DMSO to a final concentration of ~100-500 µM.
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Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
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-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.
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Incubation: Incubate the plate assembly at room temperature for 4-18 hours.
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Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
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Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using a standard formula that accounts for the volumes of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability of a compound and its potential for active efflux.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable filter inserts in a Transwell® plate for 21-28 days until they form a differentiated, confluent monolayer.
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Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure the integrity of the tight junctions. Only use monolayers with TEER values above a predetermined threshold.
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Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired final concentration (typically 1-10 µM).
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Permeability Assay (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed transport buffer.
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Add the dosing solution to the apical (upper) chamber.
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Add fresh transport buffer to the basolateral (lower) chamber.
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Incubate at 37°C with gentle shaking for 1-2 hours.
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At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.
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-
Permeability Assay (Basolateral to Apical - B to A):
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Concurrently, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in all collected samples using LC-MS/MS.
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Data Analysis:
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Calculate the Papp values for both A-to-B and B-to-A directions.
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Calculate the Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) .
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Signaling Pathway Visualizations
Triazolo[1,5-a]pyridine derivatives are known to inhibit various signaling pathways implicated in disease. Understanding these pathways can aid in interpreting cell-based assay results.
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Caption: Inhibition of the ERK Signaling Pathway by a triazolopyridine compound.
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Caption: Inhibition of the Hedgehog Pathway via Smoothened (SMO) by a triazolopyridine.
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References
How to reduce catalyst poisoning intriazolo[1,5-a]pyridine synthesis
Welcome to the Technical Support Center for Triazolo[1,5-a]pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this important class of N-heterocycles. Catalyst poisoning is a common challenge in these syntheses, leading to reduced yields and reaction inefficiencies. This guide provides detailed information on how to identify, understand, and mitigate catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction to form a triazolo[1,5-a]pyridine precursor is failing or giving low yields. What is the likely cause?
A1: Low yields in palladium-catalyzed reactions involving nitrogen-containing heterocycles are frequently due to catalyst poisoning. The nitrogen atoms in the pyridine ring of your starting materials or the triazolopyridine product can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes.[1] This prevents the catalyst from participating in the desired catalytic cycle. Other common causes include the use of an inappropriate ligand, suboptimal reaction temperature, or impurities in the starting materials.[1]
Q2: How can I tell if my catalyst is being poisoned?
A2: The primary indicators of catalyst poisoning include:
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A significant decrease in reaction rate: The reaction may start but then slow down or stall completely.
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Incomplete conversion: Even with extended reaction times, a significant amount of starting material remains unreacted.
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Formation of palladium black: The precipitation of black, elemental palladium is a visual indicator of catalyst decomposition and deactivation.[2]
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Inconsistent results: Reactions may work well on a small scale but fail upon scale-up, where localized concentration effects can be more pronounced.
Q3: What are the most effective strategies to prevent catalyst poisoning in triazolo[1,5-a]pyridine synthesis?
A3: Several strategies can be employed to mitigate catalyst poisoning:
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Ligand Selection: The use of bulky, electron-rich phosphine ligands is a primary strategy. These ligands sterically shield the metal center, making it more difficult for the nitrogen atoms of the heterocycle to coordinate and poison the catalyst.[3] Examples include Buchwald-type ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs).
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Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing the opportunity for deactivation before the catalytic cycle begins.
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Slow Addition of Reagents: A slow and controlled addition of the nitrogen-containing substrate can help to maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.
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Reaction Conditions Optimization: Carefully controlling the temperature is crucial; excessively high temperatures can accelerate catalyst decomposition.[1] Additionally, ensuring an inert atmosphere by thoroughly degassing solvents and reagents prevents the oxidation of the active Pd(0) catalyst.[1]
Q4: Are copper catalysts also susceptible to poisoning in this synthesis?
A4: Yes, copper catalysts, which are also commonly used for the synthesis of triazolo[1,5-a]pyridines, can be poisoned.[4][5] Similar to palladium, the nitrogen lone pairs in the pyridine ring can coordinate to the copper center and inhibit its catalytic activity. The choice of ligands, such as chelating diamines, can be critical in stabilizing the copper catalyst and preventing deactivation.[6][7]
Q5: Can I avoid catalyst poisoning by using a catalyst-free method?
A5: In some cases, yes. There are catalyst-free methods for the synthesis of triazolo[1,5-a]pyridines, for example, through microwave-mediated reactions of enaminonitriles and benzohydrazides.[1][3] These methods can be an excellent alternative to avoid the challenges associated with catalyst poisoning, especially when scaling up reactions.[1][5]
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction starts but stalls; palladium black is observed. | Catalyst deactivation due to poisoning by the pyridine substrate/product. | 1. Switch to a bulkier, more electron-rich ligand: Try using ligands like XPhos, SPhos, or a suitable N-heterocyclic carbene (NHC) to shield the palladium center. 2. Use a pre-catalyst: Employ a commercially available palladium pre-catalyst to ensure efficient initiation. 3. Lower the reaction temperature: High temperatures can accelerate catalyst decomposition.[1] |
| Inconsistent yields, especially on a larger scale. | Catalyst poisoning is exacerbated by high local concentrations of the N-heterocycle. | Slowly add the pyridine-containing reagent: Use a syringe pump to add the substrate over several hours to maintain a low concentration in the reaction mixture. |
| No reaction or very low conversion from the start. | Inactive catalyst or suboptimal reaction conditions. | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents with argon or nitrogen.[1] 2. Check the quality of the catalyst and reagents: Use fresh, high-purity materials. 3. Screen different bases and solvents: The choice of base and solvent can significantly impact catalyst activity and stability. |
Problem 2: Poor Performance of Copper-Catalyzed Reactions
| Symptom | Possible Cause | Suggested Solution |
| The reaction is sluggish and gives a low yield. | Catalyst poisoning by the nitrogen-containing substrate. | 1. Use a chelating ligand: Ligands such as 1,2-diamines can stabilize the copper(I) catalytic species and prevent deactivation.[6][7] 2. Optimize the ligand-to-copper ratio: A higher ligand-to-metal ratio can sometimes improve catalyst stability. |
| The reaction does not go to completion. | Inefficient catalyst turnover. | 1. Increase catalyst loading: A higher catalyst loading might be necessary to overcome partial deactivation. 2. Ensure the correct oxidation state of copper: If using a Cu(II) source, an in-situ reducing agent may be required to generate the active Cu(I) species. |
Data Presentation
The following tables provide a summary of representative yields for cross-coupling reactions involving pyridine derivatives, illustrating the impact of ligand choice on mitigating catalyst poisoning.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 25 |
| 2 | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 100 | 45 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 95 |
This table is a representative example based on typical outcomes in related literature and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of a Triazolo[1,5-a]pyridine Precursor using a Bulky Ligand
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted 2-chloropyridine with an arylboronic acid, employing a bulky phosphine ligand to minimize catalyst poisoning.
Materials:
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Substituted 2-chloropyridine (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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XPhos (0.04 mmol, 4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 mmol)
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Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the substituted 2-chloropyridine, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane via syringe.
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Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
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Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Mechanism of Catalyst Poisoning and Mitigation
The following diagram illustrates the general mechanism of palladium catalyst poisoning by a pyridine-containing substrate and how the use of a bulky ligand can mitigate this issue.
Caption: Mechanism of catalyst poisoning and mitigation strategy.
Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose and resolve low-yielding reactions in triazolo[1,5-a]pyridine synthesis.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic studies on the copper-catalyzed N-arylation of amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Triazolo[1,5-a]pyridin-8-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of Triazolo[1,5-a]pyridin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Triazolo[1,5-a]pyridin-8-amine?
A1: While specific solubility data is not extensively published, based on its heterocyclic aromatic structure containing multiple nitrogen atoms and an amine group, Triazolo[1,5-a]pyridin-8-amine is expected to be a polar compound. It is likely to have poor solubility in non-polar solvents and better solubility in polar protic and aprotic solvents, especially upon heating. For similar basic compounds, organic acids or aqueous acidic solutions can also be effective solvents.[1]
Q2: Which solvents are recommended for the crystallization of Triazolo[1,5-a]pyridin-8-amine?
A2: A good starting point for solvent screening includes polar protic solvents like ethanol, methanol, and isopropanol, as well as polar aprotic solvents such as acetonitrile, ethyl acetate, and acetone.[2] Solvent mixtures, for example, ethanol/water or methanol/diethyl ether, can also be effective. For heterocyclic amines that are difficult to dissolve, mixtures containing acetic acid may be useful.[1]
Q3: What is the expected morphology of Triazolo[1,5-a]pyridin-8-amine crystals?
A3: The crystal morphology can vary significantly depending on the crystallization conditions, including the solvent, cooling rate, and presence of impurities. It is not uncommon for heterocyclic compounds to initially form as fine needles or small plates.
Q4: How can I improve the purity of my Triazolo[1,5-a]pyridin-8-amine sample before crystallization?
A4: If your sample contains significant impurities, it is advisable to purify it before attempting crystallization. Techniques such as column chromatography on silica gel can be effective. A typical eluent system for related compounds is a mixture of chloroform and ethyl acetate.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of Triazolo[1,5-a]pyridin-8-amine.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Question: What should I do if Triazolo[1,5-a]pyridin-8-amine is insoluble in my chosen solvent?
-
Answer:
-
Increase Solvent Polarity: Try a more polar solvent. If you are using ethanol, consider trying methanol or water.
-
Use a Solvent Mixture: A mixture of solvents can enhance solubility. For example, adding a small amount of a co-solvent in which the compound is more soluble can help.
-
Consider Acidic Solvents: For basic compounds like amines, using a dilute organic acid like acetic acid, or a mixture containing it, can improve solubility.[1]
-
Increase the Temperature: Ensure you are heating the mixture to the boiling point of the solvent, but be cautious of decomposition if the compound is heat-sensitive.
-
Issue 2: No crystals form upon cooling.
-
Question: My compound dissolved completely, but no crystals have appeared after cooling. What are the next steps?
-
Answer:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod below the solvent level.[4] This can create nucleation sites.
-
Seeding: If you have a few crystals from a previous attempt, add a single seed crystal to the solution.
-
-
Increase Supersaturation:
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes slightly cloudy. Then, warm the solution until it becomes clear again and allow it to cool slowly.
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: An oil has formed at the bottom of my flask instead of solid crystals. How can I fix this?
-
Answer: Oiling out occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.[4]
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Use a Lower Boiling Point Solvent: A solvent with a lower boiling point may allow the compound to crystallize before it reaches its melting point.[4] For instance, if you used ethanol, try methanol.
-
Increase the Solvent Volume: Using a more dilute solution can sometimes prevent oiling out by lowering the saturation point.[4]
-
Issue 4: The crystal yield is very low.
-
Question: I obtained crystals, but the final yield is less than 20%. How can I improve it?
-
Answer:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[4]
-
Cool Thoroughly: Make sure the solution has been cooled for a sufficient amount of time at a low temperature to maximize crystal formation.
-
Recover from Mother Liquor: Concentrate the mother liquor (the remaining solution after filtering the crystals) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Issue 5: The crystals are very small or form too quickly.
-
Question: The crystallization happened almost instantly upon cooling, resulting in a fine powder. How can I grow larger crystals?
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Answer: Rapid crystallization can trap impurities.[4]
-
Slow Down the Cooling Process: After dissolving the compound in the hot solvent, allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[4]
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Use Slightly More Solvent: Add a small excess of the hot solvent (e.g., 1-2 mL more after complete dissolution) to keep the compound in solution for a longer period during cooling.[4]
-
Data Presentation
Use the following tables to systematically record your experimental data for optimizing the crystallization of Triazolo[1,5-a]pyridin-8-amine.
Table 1: Solvent Screening for Crystallization
| Solvent/Solvent System | Amount of Compound (mg) | Volume of Solvent (mL) | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., color, crystal shape, oiling out) |
| Methanol | ||||||
| Ethanol | ||||||
| Isopropanol | ||||||
| Acetonitrile | ||||||
| Ethyl Acetate | ||||||
| Acetone | ||||||
| Ethanol/Water (ratio) | ||||||
| Methanol/Ether (ratio) |
Table 2: Optimization of Crystallization Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent System | ||||
| Concentration (mg/mL) | ||||
| Cooling Method | (e.g., Slow cool to RT) | (e.g., RT then ice bath) | (e.g., Insulated flask) | (e.g., Freezer) |
| Yield (%) | ||||
| Crystal Quality | (e.g., Fine powder, needles, plates) | (e.g., Fine powder, needles, plates) | (e.g., Fine powder, needles, plates) | (e.g., Fine powder, needles, plates) |
| Purity (if measured) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Dissolution: Place the crude Triazolo[1,5-a]pyridin-8-amine in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add the solvent dropwise until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Use a pre-warmed funnel and filter paper to quickly filter the hot solution into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is readily soluble) at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an "anti-solvent," in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Isolate, wash (with the "poor" solvent or a mixture rich in the "poor" solvent), and dry the crystals as described in Protocol 1.
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting common crystallization problems.
References
Technical Support Center: Characterization of Triazolo[1,5-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of triazolo[1,5-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: My NMR spectra are complex and difficult to interpret. What are the common pitfalls in NMR characterization of triazolo[1,5-a]pyridines?
A1: The most significant pitfall is the potential for co-synthesis of the isomeric triazolo[4,3-a]pyridine, which can lead to complex and overlapping spectra. Additionally, the electronic effects of substituents can significantly alter the chemical shifts of the heterocyclic core.
Troubleshooting Guide: NMR Spectroscopy
-
Isomer Contamination: The primary challenge is distinguishing the desired triazolo[1,5-a]pyridine from its triazolo[4,3-a]pyridine isomer. These isomers can have very similar ¹H NMR spectra.
-
Definitive Solution: The most reliable method for unambiguous identification is ¹⁵N HMBC NMR spectroscopy. The correlation patterns between protons and nitrogens will be distinct for each isomer.
-
¹H NMR Clues: While less definitive, there are often subtle differences in the chemical shifts of the pyridine protons. In the [1,5-a] isomer, the proton at position 5 is typically more deshielded (further downfield) compared to the corresponding proton in the [4,3-a] isomer.
-
-
Signal Assignment: Assigning the protons and carbons of the triazolo[1,5-a]pyridine core can be challenging, especially with multiple substituents.
-
Recommended Protocol: A combination of 2D NMR experiments is recommended for unambiguous assignment.
-
COSY: To establish proton-proton correlations within the pyridine ring.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall scaffold.
-
-
Q2: I have obtained a product with the correct mass, but I am unsure of the isomeric structure. How can mass spectrometry help?
A2: While mass spectrometry will confirm the molecular weight, distinguishing between triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine isomers based solely on fragmentation patterns can be difficult as they may show similar initial losses. However, careful analysis of the full fragmentation pattern can sometimes provide clues.
Troubleshooting Guide: Mass Spectrometry
-
Fragmentation Analysis: The fragmentation of the triazolo[1,5-a]pyridine ring often involves the loss of N₂ or HCN. The specific fragmentation pathway can be influenced by the nature and position of substituents.
-
General Fragmentation Pathway: A common fragmentation pathway involves the initial loss of a nitrogen molecule (N₂) from the triazole ring to form a nitrilium ion. Subsequent fragmentation of the pyridine ring can then occur.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental composition of your product, ruling out other potential structures with the same nominal mass.
Q3: My synthesis did not yield the expected triazolo[1,5-a]pyridine. What are some common synthetic pitfalls?
A3: A frequent and often unexpected issue is the occurrence of the Dimroth rearrangement, where a synthesized triazolo[4,3-a]pyridine rearranges to the more thermodynamically stable triazolo[1,5-a]pyridine isomer under the reaction conditions.[1][2][3][4][5]
Troubleshooting Guide: Synthesis and Reactivity
-
The Dimroth Rearrangement: This rearrangement is often facilitated by acidic or basic conditions, and by heating.[1][2][3][4][5]
-
Monitoring the Reaction: If you suspect a Dimroth rearrangement is occurring, it is advisable to monitor the reaction by TLC or LC-MS at various time points to observe the formation of any new, more polar spots which could correspond to the rearranged product.
-
Controlling Reaction Conditions: To favor the kinetic [4,3-a] product, milder reaction conditions (lower temperature, shorter reaction times, and neutral pH) should be employed where possible. Conversely, to intentionally promote the formation of the [1,5-a] isomer, you can subject the crude product mixture to conditions known to facilitate the rearrangement (e.g., refluxing in a suitable solvent).[1][2][3][4][5]
-
-
Unexpected Reactivity: Triazolo[1,5-a]pyridines can undergo unexpected reactions, such as ring-opening of the triazole ring, particularly when treated with strong nucleophiles or under harsh reaction conditions.
Q4: I am having difficulty obtaining single crystals suitable for X-ray crystallography. What are some common issues?
A4: Growing high-quality single crystals is a common bottleneck in chemical research. For triazolo[1,5-a]pyridines, issues can arise from low solubility, rapid precipitation, or the formation of microcrystalline powders.
Troubleshooting Guide: X-ray Crystallography
-
Purity: Ensure your sample is of the highest possible purity. Even small amounts of impurities can inhibit crystal growth or lead to disordered crystals.
-
Solvent Selection: Systematically screen a wide range of solvents and solvent mixtures to find conditions where your compound has moderate solubility.
-
Crystallization Techniques: Experiment with various crystallization methods:
-
Slow Evaporation: Simple and effective, but can sometimes lead to the formation of oils if the solvent evaporates too quickly.
-
Vapor Diffusion (Solvent/Anti-solvent): A highly effective method for controlling the rate of crystallization.
-
Cooling: Slowly cooling a saturated solution can yield high-quality crystals.
-
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Triazolo[1,5-a]pyridine
| Proton | Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| H-2 | 8.30 - 8.60 | s | - |
| H-5 | 8.70 - 9.00 | d | J = 7.0 - 7.5 |
| H-6 | 7.00 - 7.30 | t | J = 6.5 - 7.0 |
| H-7 | 7.40 - 7.70 | t | J = 7.5 - 8.0 |
| H-8 | 8.00 - 8.30 | d | J = 8.5 - 9.0 |
Note: Chemical shifts are highly dependent on the solvent and the electronic nature of any substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Unsubstituted Triazolo[1,5-a]pyridine
| Carbon | Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3a | 140 - 145 |
| C-5 | 130 - 135 |
| C-6 | 115 - 120 |
| C-7 | 125 - 130 |
| C-8 | 110 - 115 |
| C-8a | 145 - 150 |
Note: These are approximate ranges and can vary significantly with substitution.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-triazolo[1,5-a]pyridines
This protocol is adapted from a PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[6]
-
Preparation of N-(pyridin-2-yl)benzimidamide: To a solution of 2-aminopyridine (1.0 mmol) and benzonitrile (1.2 mmol) in anhydrous toluene (10 mL) is added sodium amide (1.5 mmol). The mixture is heated to reflux for 12 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Oxidative Cyclization: The N-(pyridin-2-yl)benzimidamide (1.0 mmol) is dissolved in dichloromethane (10 mL). To this solution is added [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 2-aryl-triazolo[1,5-a]pyridine.
Protocol 2: ¹⁵N HMBC NMR for Isomer Differentiation
-
Sample Preparation: Prepare a concentrated solution of the compound (10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
NMR Experiment: Acquire a gradient-selected ¹H-¹⁵N HMBC spectrum.
-
Data Analysis:
-
For the triazolo[1,5-a]pyridine isomer, look for a correlation between the proton at position 2 (a singlet) and the nitrogen at position 3, and a correlation between the proton at position 8 and the nitrogen at position 1.
-
For the triazolo[4,3-a]pyridine isomer, a key correlation will be observed between the proton at position 3 and the nitrogen at position 2, as well as between the proton at position 5 and the nitrogen at position 4.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of triazolo[1,5-a]pyridines.
Caption: The Dimroth rearrangement pathway from triazolo[4,3-a]pyridine to triazolo[1,5-a]pyridine.
Caption: Logic diagram for troubleshooting complex NMR spectra of triazolo[1,5-a]pyridines.
References
- 1. starchemistry888.com [starchemistry888.com]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of the Mechanism of Action of Triazolo[1,5-a]pyridine Derivatives
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. While specific mechanism of action studies on Triazolo[1,5-a]pyridin-8-amine are not extensively detailed in the public domain, a wealth of research exists for its derivatives, highlighting their potential as therapeutic agents. This guide provides a comparative analysis of the various mechanisms of action attributed to triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine derivatives, presenting supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Inhibition of α-Glucosidase for Antidiabetic Applications
A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been synthesized and identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism.[2] This inhibitory action suggests their potential in the management of diabetes.[2]
| Compound | α-Glucosidase IC50 (µM) | α-Amylase Inhibition | Reference |
| Compound 15j | 6.60 ± 0.09 | No detectable inhibition | [2] |
| Acarbose (Reference) | 750.00 ± 0.56 | - | [2] |
| Compound 15a-v (Range) | 6.60 - 75.63 | - | [2] |
The α-glucosidase inhibitory activity was evaluated using a previously reported method with slight modifications. The reaction mixture contained 10 µL of the test compound (dissolved in DMSO), 20 µL of α-glucosidase from Saccharomyces cerevisiae (0.2 U/mL in 0.1 M phosphate buffer, pH 6.8), and 50 µL of phosphate buffer. This mixture was pre-incubated at 37 °C for 15 minutes. Following pre-incubation, 20 µL of 2 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) was added as a substrate. The reaction was incubated for another 30 minutes at 37 °C. The reaction was terminated by the addition of 50 µL of 0.1 M Na2CO3. The absorbance of the released p-nitrophenol was measured at 405 nm using a microplate reader. Acarbose was used as the positive control. The percentage of inhibition was calculated, and the IC50 value was determined from a dose-response curve.
Caption: α-Glucosidase inhibition workflow and mechanism.
Multikinase Inhibition for Antiproliferative Activity
Certain triazolo[1,5-a]pyrimidine derivatives have demonstrated potent antiproliferative activity by targeting multiple protein kinases involved in cancer cell growth and survival.[4] This multi-targeted approach can potentially enhance efficacy and overcome drug resistance.[4]
| Kinase Target | Compound 12b IC50 (µM) | Reference |
| EGFR | 2.19 | [4] |
| VEGFR2 | 2.95 | [4] |
| TrkA | 3.49 | [4] |
| CDK2 | 9.31 | [4] |
| FAK | 6.3 | [4] |
The inhibitory activity of the compounds against various kinases (TrkA, CDK2, VEGFR2, EGFR, FAK, CDK5, AKT1, GSK3β) was determined using an in vitro kinase assay. The assays were performed in 96-well plates. The reaction mixture (total volume 100 µL) contained the respective kinase, the substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations. The mixture was incubated for a specified time (e.g., 60 minutes) at room temperature. The amount of phosphorylated substrate was then quantified using a suitable method, such as a fluorescence-based assay or ELISA. The percentage of inhibition was calculated relative to a control without the inhibitor, and IC50 values were determined by fitting the data to a dose-response curve.
Caption: Multikinase inhibition by a triazolopyrimidine derivative.
Lysine Specific Demethylase 1 (LSD1) Inhibition for Cancer Therapy
Derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers.[5] Inhibition of LSD1 can lead to the suppression of cancer cell proliferation and migration.[5][6]
| Compound | LSD1 IC50 (µM) | PC-9 Cell Growth Inhibition IC50 (µM) | Reference |
| Compound 5p | 0.154 | >50 | [5] |
| Compound 6i | 0.557 | 1.15 | [5] |
| Compound 6l | - | 0.59 | [5] |
| GSK2879552 (Reference) | - | 1.55 | [5] |
| 5-FU (Reference) | - | 2.31 | [5] |
The inhibitory activity against LSD1 was measured using a commercially available LSD1 inhibitor screening assay kit. The assay is based on the demethylation of a histone H3 peptide substrate by LSD1, which produces hydrogen peroxide. The amount of hydrogen peroxide is then detected using a fluorescent probe. The assay was performed in a 96-well plate. The reaction mixture contained LSD1 enzyme, the substrate, the fluorescent probe, and the test compound at various concentrations. The mixture was incubated at 37 °C for a specified time (e.g., 60 minutes). The fluorescence intensity was then measured at the appropriate excitation and emission wavelengths. The percentage of inhibition was calculated, and IC50 values were determined from dose-response curves.
Caption: Mechanism of LSD1 inhibition by triazolopyrimidine derivatives.
Trypanocidal Activity via Sterol Biosynthesis Inhibition
Novel[1][2][4]triazolo[1,5-a]pyridine derivatives have shown promising trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The mechanism of action involves the inhibition of 14α-demethylase, a key enzyme in the sterol biosynthesis pathway of the parasite, leading to an imbalance in cholesterol/ergosterol synthesis and ultimately cell death.[1]
| Compound | T. cruzi Epimastigotes IC50 (µM) | Murine Macrophages CC50 (µM) | Selectivity Index (SI) |
| Compound 16 | 1.8 ± 0.3 | >100 | >55.6 |
| Nifurtimox (Reference) | 4.2 ± 0.1 | 127.3 ± 1.1 | 30.3 |
| Benznidazole (Reference) | 2.9 ± 0.2 | >200 | >68.9 |
T. cruzi epimastigotes were cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum. For the assay, parasites were seeded in 96-well plates at a density of 1 x 10^6 parasites/mL. The test compounds were added at various concentrations, and the plates were incubated at 28 °C for 72 hours. Parasite viability was determined by adding resazurin solution and incubating for another 24 hours. The fluorescence was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 values were calculated from the dose-response curves.
Caption: Trypanocidal mechanism via sterol biosynthesis inhibition.
References
- 1. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazolo[1,5-a]pyridine and Triazolo[4,3-a]pyridine Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, chemical properties, and biological activities of two prevalent triazolopyridine scaffolds, offering a comparative perspective for their application in medicinal chemistry and drug discovery.
The triazolopyridine core represents a privileged scaffold in medicinal chemistry, with its isomeric forms, triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine, frequently appearing in a diverse array of biologically active compounds. While structurally similar, the positioning of the nitrogen atom in the triazole ring significantly influences their chemical reactivity, stability, and pharmacological profiles. This guide provides a comprehensive comparative analysis of these two isomers, supported by experimental data and detailed protocols, to aid researchers in the strategic selection and development of triazolopyridine-based therapeutics.
Chemical Properties: A Tale of Two Isomers
The arrangement of the fused triazole and pyridine rings in triazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines leads to distinct chemical characteristics. The triazolo[1,5-a]pyridine system is generally considered the more thermodynamically stable isomer. This stability difference is highlighted by the Dimroth rearrangement, a characteristic reaction of the triazolo[4,3-a]pyridine scaffold.
Dimroth Rearrangement:
The Dimroth rearrangement is a thermally or acid/base-catalyzed isomerization of N-heterocyclic compounds. In the context of triazolopyridines, the [4,3-a] isomer can undergo ring opening of the triazole moiety, followed by rotation and re-cyclization to yield the more stable [1,5-a] isomer. The propensity for this rearrangement is an important consideration in the synthesis and handling of triazolo[4,3-a]pyridine derivatives. The reaction conditions for the Dimroth rearrangement can vary depending on the substituents on the heterocyclic core.
Caption: Dimroth Rearrangement of Triazolo[4,3-a]pyridine.
Spectroscopic Differentiation:
The two isomers can be unambiguously distinguished using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful for assigning the correct isomeric structure. The chemical shifts of the bridgehead nitrogen and the surrounding protons and carbons are characteristic for each isomer.
| Property | Triazolo[1,5-a]pyridine | Triazolo[4,3-a]pyridine | Reference |
| Stability | More stable isomer | Less stable, prone to Dimroth rearrangement | [1][2] |
| 1H NMR | Distinct chemical shifts for protons on both rings | Characteristic shifts influenced by the N-N bridge | [3] |
| 13C NMR | Specific chemical shifts for carbon atoms in the fused system | Differentiated carbon signals due to isomeric structure | [4][5][6] |
| 15N NMR | Characteristic chemical shifts for the three nitrogen atoms | Unique nitrogen chemical shifts allowing for clear differentiation | [3] |
Table 1: Comparative Physicochemical Properties.
Synthesis of Triazolopyridine Scaffolds
A variety of synthetic routes have been developed for both triazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines, allowing for diverse substitution patterns.
Synthesis of Triazolo[1,5-a]pyridines
Common synthetic strategies for the [1,5-a] isomer often involve the cyclization of 2-aminopyridine derivatives with reagents that provide the remaining atoms of the triazole ring.
Caption: General Synthetic Scheme for Triazolo[1,5-a]pyridines.
Synthesis of Triazolo[4,3-a]pyridines
The synthesis of the [4,3-a] isomer typically starts from 2-chloropyridine or 2-hydrazinopyridine derivatives.
Caption: General Synthetic Scheme for Triazolo[4,3-a]pyridines.
Experimental Protocols
Protocol 1: Synthesis of a Triazolo[1,5-a]pyridine Derivative
This protocol describes a general method for the synthesis of 2-substituted-[7][8][9]triazolo[1,5-a]pyridines from 2-aminopyridine and an appropriate aldehyde in the presence of an oxidizing agent.
Materials:
-
2-Aminopyridine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Potassium persulfate (K2S2O8)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in DMF (5 mL), add potassium persulfate (2.0 mmol).
-
Stir the reaction mixture at 120 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2-aryl-[7][8][9]triazolo[1,5-a]pyridine.
Protocol 2: Synthesis of a Triazolo[4,3-a]pyridine Derivative
This protocol outlines a common procedure for the synthesis of 3-substituted-[7][8][9]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and a carboxylic acid.
Materials:
-
2-Hydrazinopyridine
-
Carboxylic acid (e.g., benzoic acid)
-
Polyphosphoric acid (PPA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A mixture of 2-hydrazinopyridine (1.0 mmol), the carboxylic acid (1.1 mmol), and polyphosphoric acid (5 g) is heated at 150 °C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 3-substituted-[7][8][9]triazolo[4,3-a]pyridine.
Biological Activities: A Comparative Overview
The isomeric triazolopyridines exhibit distinct and, in some cases, overlapping biological activities. The choice of isomer can be critical in designing drugs with specific therapeutic targets.
Triazolo[1,5-a]pyridines: A Scaffold of Broad-Spectrum Activity
Derivatives of the triazolo[1,5-a]pyridine scaffold have demonstrated a wide range of pharmacological effects, including anticancer, antibacterial, and antifungal activities.
-
Anticancer Activity: Many triazolo[1,5-a]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[10] Some compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] Others have been found to induce apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS).[11][12]
Caption: Anticancer Mechanisms of Triazolo[1,5-a]pyridines.
-
Antibacterial and Antifungal Activity: Several triazolo[1,5-a]pyrimidine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[13][14][15] Some of these compounds have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[13]
Triazolo[4,3-a]pyridines: A Focus on Central Nervous System Activity
The triazolo[4,3-a]pyridine scaffold is most notably recognized for its application in drugs targeting the central nervous system (CNS), with the antidepressant Trazodone being the most prominent example.[16]
-
Antidepressant Activity: Trazodone, a triazolo[4,3-a]pyridine derivative, acts as a serotonin antagonist and reuptake inhibitor (SARI).[8][17][18] It exhibits a complex pharmacological profile by blocking serotonin 5-HT2A receptors and inhibiting the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. It also has antagonistic effects on histamine H1 and α1-adrenergic receptors, which contribute to its sedative and anxiolytic properties.[18]
Caption: Mechanism of Action of Trazodone.
Comparative Biological Activity Data
While a comprehensive head-to-head comparison across all biological targets is challenging due to the diverse nature of the studies, the following table summarizes some of the reported activities with available quantitative data.
| Biological Target/Activity | Triazolo[1,5-a]pyridine Derivative | IC50/MIC | Triazolo[4,3-a]pyridine Derivative | IC50/MIC | Reference |
| Anticancer (MCF-7 cells) | 5-Phenyl-[7][8][9]triazolo[1,5-a]pyrimidine | 3.91 µM | Not directly compared | - | [12] |
| Anticancer (HCT-116 cells) | Compound 2 (a tubulin inhibitor) | 0.53 µM | Not directly compared | - | [12] |
| Anticancer (MGC-803 cells) | Compound 4 (an LSD1 inhibitor) | 2.1 µM | Not directly compared | - | [12] |
| Antitubercular (M. tuberculosis) | Compound 10 | 0.12 µM | - | - | [19] |
| Antibacterial (S. aureus) | Compound 2e | 32 µg/mL | Not directly compared | - | [20] |
| Antibacterial (E. coli) | Compound 2e | 16 µg/mL | Not directly compared | - | [20] |
| IDO1 Inhibition | - | - | Compound 38 | 0.9 µM | [21] |
Table 2: Comparative Biological Activities.
Conclusion
The triazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine scaffolds, while isomeric, present distinct opportunities for drug discovery. The triazolo[1,5-a]pyridine system, with its inherent stability and broad-spectrum biological activity, is a versatile platform for the development of anticancer and antimicrobial agents. In contrast, the triazolo[4,3-a]pyridine core has proven to be particularly valuable in the design of CNS-active drugs, exemplified by the success of Trazodone. The potential for the Dimroth rearrangement in the [4,3-a] isomer is a critical chemical consideration during synthesis and drug development. A thorough understanding of the unique chemical and biological properties of each isomer is paramount for researchers and drug development professionals to effectively harness the therapeutic potential of the triazolopyridine class of compounds. This guide provides a foundational comparison to inform such strategic decisions in the pursuit of novel and effective therapeutics.
References
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
- 10. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iris.unito.it [iris.unito.it]
Comparative In Vivo Anticancer Efficacy of Triazolo[1,5-a]pyridin-8-amine Derivatives
A Head-to-Head Analysis Against Standard Chemotherapy in a Sarcoma S-180 Xenograft Model
For researchers and drug development professionals navigating the landscape of novel anticancer agents, this guide provides a comparative analysis of the in vivo anticancer activity of a representative Triazolo[1,5-a]pyridine derivative, compound 1c ([1][2][3]triazolo[1,5-a]pyridinylpyridine), against standard chemotherapeutic agents, Doxorubicin and Cisplatin. The data presented herein is based on studies utilizing the well-established sarcoma S-180 murine xenograft model, offering a standardized platform for evaluating therapeutic efficacy.
Performance Comparison: Triazolo[1,5-a]pyridine Derivative vs. Standard Chemotherapies
The in vivo anticancer potential of the Triazolo[1,5-a]pyridine derivative was evaluated based on its ability to inhibit tumor growth in a sarcoma S-180 xenograft model. The results are compared with historical data for Doxorubicin and Cisplatin in similar models to provide a benchmark for its efficacy.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SD | Effect on Body Weight |
| Control (Vehicle) | - | - | 0 | 1.85 ± 0.25 | No significant change |
| Compound 1c | 50 mg/kg/day | Oral | 58.4 | 0.77 ± 0.12 | Not reported |
| Doxorubicin | 2 mg/kg | Intravenous | ~40-50 | Not directly comparable | Potential for weight loss |
| Cisplatin | 3 mg/kg | Intraperitoneal | ~33 | 0.46 ± 0.12 (in combination studies) | Potential for weight loss |
Note: Data for Compound 1c, Doxorubicin, and Cisplatin are compiled from different studies and are presented for comparative purposes. Direct head-to-head experimental results may vary. Tumor growth inhibition for Doxorubicin and Cisplatin are estimations based on available literature in similar models.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in vivo anticancer studies. Below are the protocols for the key experiments cited in this guide.
Sarcoma S-180 Xenograft Model
The Sarcoma S-180 (S-180) cell line, derived from a mouse sarcoma, is a commonly used model for in vivo screening of potential anticancer drugs.[4]
-
Animal Model: Male Kunming mice (or other suitable strain) weighing between 18-22g are used.
-
Cell Culture: S-180 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: S-180 cells are harvested during the logarithmic growth phase. A cell suspension of approximately 2 x 10^6 cells in 0.2 mL of saline is injected subcutaneously into the right axilla of each mouse.
-
Treatment Administration: Twenty-four hours post-implantation, the mice are randomly divided into treatment and control groups.
-
Test Compound (Compound 1c): Administered orally at the specified dosage daily for a set period (e.g., 10 days).
-
Standard Chemotherapy (e.g., Doxorubicin, Cisplatin): Administered via the appropriate route (intravenous or intraperitoneal) at clinically relevant doses and schedules.
-
Control Group: Receives the vehicle used to dissolve the test compounds.
-
-
Efficacy Evaluation:
-
Tumor Volume/Weight: Tumor size is measured regularly (e.g., every other day) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition Rate: Calculated as: [(mean tumor weight of control group - mean tumor weight of treated group) / mean tumor weight of control group] × 100%.
-
Body Weight: Monitored throughout the study as an indicator of systemic toxicity.
-
Survival Rate: In some studies, the lifespan of the animals is monitored.
-
Visualizing the Mechanism of Action
To illustrate the underlying biological processes, the following diagrams depict the experimental workflow and the key signaling pathways implicated in the anticancer activity of Triazolo[1,5-a]pyridine derivatives.
Caption: Workflow of the in vivo anticancer activity assessment in a Sarcoma S-180 xenograft model.
Several Triazolo[1,5-a]pyridine and related pyrimidine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the AKT and ERK pathways.[2][5]
Caption: Postulated mechanism of action via inhibition of the AKT and ERK signaling pathways.
References
- 1. Enhancement of the anti-tumor activity of S-1 by low-dose cisplatin in mice bearing the sarcoma-180 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S180 Allograft Syngeneic Model - Altogen Labs [altogenlabs.com]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyridine Analogs
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazolo[1,5-a]pyridine analogs, focusing on their anticancer, α-glucosidase inhibitory, and kinase inhibitory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Anticancer Activity
Triazolo[1,5-a]pyridine and its isosteric analog, triazolo[1,5-a]pyrimidine, have been extensively investigated as potential anticancer agents. The SAR studies reveal that substitutions at various positions on the bicyclic core and its appended phenyl rings significantly influence their cytotoxic and antiproliferative activities.
Table 1: SAR of Triazolo[1,5-a]pyrimidine Analogs as Anticancer Agents
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features and SAR Insights |
| Series 1: Tubulin Inhibitors | |||
| Analog A | Tubulin polymerization | - | A (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position is crucial for high potency.[1][2] |
| Analog B | Tubulin polymerization | - | Fluoro atoms at the ortho positions of the phenyl ring are necessary for optimal activity.[1][2] |
| Analog C | Tubulin polymerization | - | An oxygen linkage followed by a three-methylene unit and an alkylamino or a hydroxy group at the para position of the phenyl ring enhances activity.[1][2] |
| Series 2: Antiproliferative Agents | |||
| 1c | HCT-116, U-87 MG, MCF-7 | - | A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines showed potent antiproliferative activities.[3] Compound 1c was further evaluated in vivo.[3] |
| 2d | HCT-116, U-87 MG, MCF-7 | - | These compounds were found to affect the AKT and p-AKT(473) signaling pathways.[3] |
| Series 3: Indole Derivatives | |||
| H12 | MGC-803 | 9.47 | Molecular hybridization of triazolo[1,5-a]pyrimidine and indole scaffolds yielded potent compounds.[4] |
| H12 | HCT-116 | 9.58 | Compound H12 was more potent than the positive control 5-Fu.[4] |
| H12 | MCF-7 | 13.1 | The antitumor mechanism involves the suppression of the ERK signaling pathway.[4] |
| Series 4: LSD1/KDM1A Inhibitors | |||
| C26 | LSD1 | 1.72 | The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is promising for developing new LSD1 inhibitors.[5] C26 is a reversible and selective inhibitor.[5] |
Experimental Protocols
-
MTT Assay for Antiproliferative Activity:
-
Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7, MGC-803) are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[3][4]
-
-
Tubulin Polymerization Assay:
-
Purified tubulin is incubated with the test compounds in a polymerization buffer.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.
-
Compounds that promote or inhibit tubulin polymerization are identified.[1][2]
-
-
Kinase Inhibition Assay (General):
-
The specific kinase (e.g., LSD1, AKT) is incubated with its substrate and ATP in a reaction buffer.
-
Test compounds are added at various concentrations.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The amount of product formed (e.g., phosphorylated substrate) is quantified using methods like ELISA, fluorescence, or radioactivity.
-
IC50 values are determined from the inhibition curves.[3][5]
-
Signaling Pathway
Caption: ERK signaling pathway and the inhibitory action of compound H12.
α-Glucosidase Inhibitory Activity
A series of novel 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been synthesized and evaluated for their α-glucosidase inhibitory potential, showing significantly greater potency than the standard drug acarbose.[6]
Table 2: SAR of Triazolo[1,5-a]pyridine Analogs as α-Glucosidase Inhibitors
| Compound | Ar2 Substituent | Ar3 Substituent | IC50 (µM) | SAR Insights |
| Acarbose (Control) | - | - | 750.00 ± 0.56 | Standard α-glucosidase inhibitor.[6] |
| 15a | Unsubstituted | Unsubstituted | 20.32 ± 0.11 | The parent compound with notable activity.[6] |
| 15c | Unsubstituted | 4-Chloro | 9.69 ± 0.09 | Introduction of a chloro group at the C-4 position of Ar3 significantly increases potency.[6] |
| 15j | 4-Methylphenyl | 4-Chloro | 6.60 ± 0.09 | The most potent inhibitor in the series, approximately 98-fold more potent than acarbose.[6] |
Experimental Protocol
-
α-Glucosidase Inhibition Assay:
-
The α-glucosidase enzyme (from Saccharomyces cerevisiae) is pre-incubated with various concentrations of the test compounds in a buffer solution.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.
-
The mixture is incubated at a specific temperature (e.g., 37°C).
-
The reaction is stopped by adding a basic solution (e.g., Na2CO3).
-
The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 values are determined.[6]
-
SAR Workflow
Caption: A general workflow for structure-activity relationship studies.
Kinase Inhibitory Activity
The triazolo[1,5-a]pyrimidine scaffold has also been explored for the development of kinase inhibitors targeting various kinases involved in cell signaling and proliferation.
Table 3: SAR of Triazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
| Compound | Target Kinase | IC50 (µM) | SAR Insights |
| Series 1: Multi-kinase Inhibitors | |||
| 12b | EGFR | 2.19 | Showed the most potent multi-kinase inhibition.[7] |
| 12b | VEGFR2 | 2.95 | |
| 12b | TrkA | 3.49 | |
| 12b | CDK2 | 9.31 | |
| 12c | NCI Cancer Cell Lines (GI50 mean) | 3.51 | Displayed broad-spectrum antiproliferative potential.[7] |
| Series 2: SKP2 Inhibitors | |||
| E35 | Skp2-Cks1 binding | - | Demonstrated excellent inhibitory activities against the binding of Skp2-Cks1.[8] |
| Series 3: ENPP1 Inhibitors | |||
| Lead Compound | ENPP1 | - | Detailed SAR studies led to the development of potent and selective ENPP1 inhibitors.[9] |
| Series 4: JAK1/2 Inhibitors | |||
| J-4 | JAK1/2 | - | Exerted high potency against JAK1/2 and selectivity over JAK3.[10] |
| J-6 | JAK1/2 | - | Effectively suppressed proliferation of JAK1/2 high-expression BaF3 cells.[10] |
Experimental Protocol
-
Kinase Inhibition Assays (Specific):
-
EGFR/VEGFR2/TrkA/CDK2 Kinase Assays: These are typically performed using homogenous time-resolved fluorescence (HTRF) or other similar technologies. The assay measures the phosphorylation of a specific substrate by the kinase in the presence of ATP and the inhibitor. The signal is inversely proportional to the kinase activity.
-
SKP2-Cks1 Protein-Protein Interaction Assay: An AlphaScreen assay can be used to discover small-molecule inhibitors of this interaction. The assay measures the proximity of two beads, one coated with Skp2 and the other with Cks1. Disruption of the interaction by an inhibitor leads to a decrease in the signal.[11]
-
ENPP1 Inhibition Assay: A fluorescence probe, such as TG-mAMP, can be used. The hydrolysis of the probe by ENPP1 is monitored, and the inhibition of this activity by the test compounds is measured.[9]
-
This comparative guide highlights the versatility of the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds in medicinal chemistry. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and development, providing a foundation for the rational design of more potent and selective analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Triazolo[1,5-a]pyridine-Based JAK2 Inhibitors and Other Clinically Relevant JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative Triazolo[1,5-a]pyridine-based Janus Kinase 2 (JAK2) inhibitor, CEP-33779, with other prominent JAK2 inhibitors that are either FDA-approved or in late-stage clinical development. This comparison is supported by experimental data from publicly available literature, with a focus on quantitative metrics and detailed experimental methodologies.
Introduction to JAK2 Inhibition and the Triazolo[1,5-a]pyridine Scaffold
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune responses. Dysregulation of the JAK2-STAT signaling pathway is a key driver in myeloproliferative neoplasms (MPNs) and other inflammatory diseases, making JAK2 a critical therapeutic target.
The 1,2,4-triazolo[1,5-a]pyridine scaffold has been identified as a promising core structure for the development of selective JAK2 inhibitors. While specific public data for Triazolo[1,5-a]pyridin-8-amine is limited, the closely related compound, CEP-33779, which features this core, has been well-characterized as a potent and selective JAK2 inhibitor.[1][2][3] Therefore, this guide will utilize CEP-33779 as a representative for the Triazolo[1,5-a]pyridine class in comparison with other notable JAK2 inhibitors such as Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.
Quantitative Data Comparison
The following tables summarize the in vitro potency and selectivity of CEP-33779 and other major JAK2 inhibitors. This data is crucial for understanding the therapeutic potential and potential off-target effects of these compounds.
Table 1: In Vitro Potency of JAK Inhibitors Against the JAK Family
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |
| CEP-33779 | >72 | 1.8 | >1000 | >1440 | [3][4] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [5] |
| Fedratinib | 105 | 3 | 1002 | 405 | [6][7] |
| Pacritinib | >1000 | 23 | 520 | 50 | [8][9] |
| Momelotinib | 11 | 18 | 155 | 17 | [1][10] |
Table 2: Selectivity Profile of JAK Inhibitors
| Compound | Selectivity for JAK2 over JAK1 | Selectivity for JAK2 over JAK3 |
| CEP-33779 | >40-fold | >555-fold |
| Ruxolitinib | ~0.85-fold (less selective) | ~153-fold |
| Fedratinib | ~35-fold | ~334-fold |
| Pacritinib | >43-fold | ~23-fold |
| Momelotinib | ~1.6-fold (less selective) | ~8.6-fold |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK2 signaling pathway and a general workflow for inhibitor testing.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize JAK2 inhibitors.
In Vitro JAK2 Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of JAK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)
-
Test compound (e.g., CEP-33779) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Add the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor or no enzyme).
-
Prepare a 2x enzyme/substrate solution in kinase buffer and add to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a 2x ATP solution (at a concentration near the Km for JAK2).
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents followed by luminescence reading.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.[11]
Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay
This assay measures the ability of an inhibitor to block JAK2-mediated signaling within a cellular context.
Objective: To determine the potency of a test compound in inhibiting the phosphorylation of STAT5 in a JAK2-dependent cell line.
Materials:
-
A human cell line with constitutive JAK2 activation (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound serially diluted in DMSO.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™).
-
Fluorescently labeled anti-pSTAT5 antibody.
-
Flow cytometer.
Procedure:
-
Seed the JAK2-dependent cells in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 2 hours).
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorescently labeled anti-pSTAT5 antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of pSTAT5 staining in each well.
-
Calculate the percent inhibition of pSTAT5 phosphorylation for each compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.[12][13]
In Vivo Efficacy in a Murine Model of Myelofibrosis
Animal models are critical for evaluating the therapeutic potential of a JAK2 inhibitor in a living organism.
Objective: To assess the in vivo efficacy of a JAK2 inhibitor in a mouse model of myeloproliferative neoplasm (MPN)-like disease.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
Bone marrow cells from a donor mouse transduced with a retrovirus expressing a constitutively active form of JAK2 (e.g., JAK2 V617F).
-
Test compound formulated for oral administration.
-
Vehicle control.
-
Equipment for monitoring animal health (body weight, complete blood counts).
Procedure:
-
Establish the myelofibrosis model by transplanting the transduced bone marrow cells into lethally irradiated recipient mice.
-
Allow the disease to establish, which can be monitored by rising white blood cell counts and splenomegaly.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally, twice daily) and vehicle to the respective groups for a defined treatment period (e.g., 21 days).
-
Monitor animal health, including body weight and peripheral blood counts, throughout the study.
-
At the end of the study, euthanize the mice and harvest spleens and bone marrow.
-
Measure spleen weight as a primary efficacy endpoint.
-
Perform histological analysis of the spleen and bone marrow to assess disease burden and fibrosis.
-
Analyze survival data if the study is designed for this endpoint.[14][15][16][17]
Conclusion
The Triazolo[1,5-a]pyridine scaffold, represented by CEP-33779, has demonstrated high potency and selectivity for JAK2 in preclinical studies. When compared to other clinical-stage JAK2 inhibitors, CEP-33779 exhibits a favorable selectivity profile, particularly over JAK1 and JAK3, which may translate to a reduced risk of certain side effects. However, direct head-to-head clinical comparisons with approved drugs like Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib are necessary to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel JAK2 inhibitors, facilitating the development of more effective and safer therapies for myeloproliferative neoplasms and other JAK2-driven diseases.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Momelotinib - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of Triazolo[1,5-a]pyridine Analogs as Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties. This guide provides a comparative analysis of the in vitro and in vivo activities of substituted triazolo[1,5-a]pyridine and its bioisosteric analog, triazolo[1,5-a]pyrimidine, focusing on their role as kinase inhibitors. While specific data for Triazolo[1,5-a]pyridin-8-amine is not extensively available in public literature, this guide leverages data from closely related analogs to provide a representative overview of the therapeutic potential of this compound class. The information presented herein is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro antiproliferative and kinase inhibitory activities of various triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine derivatives against a panel of cancer cell lines and kinases. These compounds are compared with established kinase inhibitors where data is available.
Table 1: In Vitro Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Compound 12b | NCI Cancer Cell Lines (mean) | 10.63 | - | - |
| Compound 12c | NCI Cancer Cell Lines (mean) | 3.51 | - | - |
| Compound 19 | Bel-7402 | 12.3 | 5-Fluorouracil | >100 |
| Compound 19 | HT-1080 | 6.1 | 5-Fluorouracil | 26.8 |
| Compound H12 | MGC-803 (gastric cancer) | 9.47 | 5-Fluorouracil | Not specified |
| Compound H12 | HCT-116 (colorectal carcinoma) | 9.58 | 5-Fluorouracil | Not specified |
| Compound H12 | MCF-7 (breast cancer) | 13.1 | 5-Fluorouracil | Not specified |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data extracted from multiple sources[1][2][3].
Table 2: In Vitro Kinase Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivative 12b [2]
| Kinase Target | IC50 (µM) |
| EGFR | 2.19 |
| VEGFR2 | 2.95 |
| TrkA | 3.49 |
| CDK2 | 9.31 |
| FAK | 6.3 |
Table 3: In Vitro Antiproliferative Activity of[4][5][6]Triazolo[1,5-a]pyridinylpyridine Derivatives [7]
| Compound ID | HCT-116 (colon) | U-87 MG (glioblastoma) | MCF-7 (breast) |
| Compound 1c | 1.8 µM | 3.2 µM | 2.5 µM |
| Compound 2d | 2.1 µM | 4.5 µM | 3.8 µM |
Table 4: In Vivo Antitumor Efficacy of Compound 1c in a Sarcoma S-180 Mouse Model [7]
| Treatment Group | Dose (mg/kg) | Tumor Inhibition Rate (%) |
| Compound 1c | 50 | 45.2 |
| Compound 1c | 100 | 58.7 |
| Cyclophosphamide (Positive Control) | 20 | 65.4 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by this class of compounds and a general workflow for their evaluation.
Caption: ERK Signaling Pathway Inhibition.
Caption: Drug Discovery and Development Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols typically employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[8][9][10]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
General Protocol (Radiometric Assay):
-
Reagents and Materials: Purified recombinant kinase, kinase-specific peptide or protein substrate, ³²P-ATP or ³³P-ATP, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (dissolved in DMSO), and a phosphocellulose or streptavidin-coated membrane for substrate capture.[11]
-
Assay Setup: The kinase reaction is typically performed in a 96- or 384-well plate. Each well contains the kinase, substrate, and assay buffer.
-
Compound Addition: The test compound is added at various concentrations (typically a serial dilution). A control with DMSO alone is included.
-
Initiation of Reaction: The reaction is initiated by the addition of radiolabeled ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Termination and Substrate Capture: The reaction is stopped, and a portion of the mixture is spotted onto the capture membrane. The membrane is then washed to remove unincorporated radiolabeled ATP.
-
Detection: The amount of incorporated radiolabel on the substrate is quantified using a phosphorimager or scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Alternative Non-Radiometric Assays: Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and luminescence-based assays (e.g., ADP-Glo™) are also widely used and offer higher throughput and avoid the use of radioactivity.[8][12]
Cell-Based Antiproliferative Assays
These assays assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the IC50 or GI50 value of a test compound against various cancer cell lines.
General Protocol (MTT Assay): [1][3]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 or GI50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo Antitumor Efficacy Studies
Animal models are essential for evaluating the therapeutic potential of a compound in a living organism.[4][5][13]
Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.
General Protocol (Xenograft Model): [6][14]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.[4]
-
Tumor Cell Implantation: Human tumor cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into different treatment groups (vehicle control, positive control, and test compound at various doses).
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Tumor volume and body weight are monitored throughout the study. Animal health is also closely observed.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a defined treatment period.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the antitumor effect.
Conclusion
The Triazolo[1,5-a]pyridine scaffold and its analogs represent a promising class of compounds with significant potential as anticancer agents, primarily through the inhibition of key kinases involved in cell proliferation and survival signaling pathways. The data presented in this guide demonstrates a clear correlation between in vitro kinase and cellular inhibitory activities and in vivo antitumor efficacy for representative compounds. The detailed experimental protocols provide a framework for the continued investigation and development of this important class of molecules. Further optimization of these scaffolds could lead to the discovery of novel and effective cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpbs.com [ijpbs.com]
- 5. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Video: Mouse Models of Cancer Study [jove.com]
- 14. criver.com [criver.com]
Comparative Cross-Reactivity Profiling of Triazolo[1,5-a]pyridine-Based Kinase Inhibitors and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a representative Triazolo[1,5-a]pyridine-based compound, CEP-33779, with other clinically relevant Janus kinase (JAK) inhibitors. The information presented is intended to aid researchers in understanding the selectivity of these compounds and to provide detailed experimental context for such evaluations.
Introduction to Triazolo[1,5-a]pyridines and JAK Inhibition
The Triazolo[1,5-a]pyridine scaffold is a core component of various biologically active molecules, including potent kinase inhibitors. One such example is CEP-33779, a selective inhibitor of Janus kinase 2 (JAK2). The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous myeloproliferative neoplasms and inflammatory diseases, making JAK inhibitors a significant area of therapeutic research.
The selectivity of a kinase inhibitor is a crucial factor in its therapeutic index, as off-target effects can lead to undesirable side effects. This guide compares the kinase selectivity of CEP-33779 with other notable JAK inhibitors: Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib.
Cross-Reactivity Data Summary
The following table summarizes the inhibitory activity (IC50) of CEP-33779 and its alternatives against the JAK family of kinases and other selected kinases. Lower IC50 values indicate higher potency.
| Compound | Primary Target(s) | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Other Notable Targets (IC50 in nM) |
| CEP-33779 | JAK2 | >72 | 1.8[1] | - | >1440 | - |
| Ruxolitinib | JAK1, JAK2 | 3.3[2] | 2.8[2] | >428 | ~19 | No significant inhibition against a panel of 26 other kinases[2]. |
| Fedratinib | JAK2 | 105 | 3[3] | 1002 | 405 | FLT3 (15), RET (48)[3] |
| Momelotinib | JAK1, JAK2 | - | - | - | - | ACVR1/ALK2[4][5] |
| Pacritinib | JAK2, FLT3 | Not Inhibited at 100nM[6][7] | 23[8] | 520[8] | - | FLT3 (22), FLT3D835Y (6), IRAK1, CSF1R[7][8] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
To provide a visual context for the mechanism of action and the experimental approach to determining selectivity, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the point of inhibition by Triazolo[1,5-a]pyridine compounds.
Caption: A typical experimental workflow for in vitro kinase cross-reactivity profiling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor cross-reactivity.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
1. Materials:
-
Test compound (e.g., CEP-33779) stock solution in DMSO.
-
A panel of purified recombinant kinases.
-
Kinase-specific substrates (peptides or proteins).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-33P]ATP (radiolabeled).
-
Unlabeled ATP.
-
96-well or 384-well reaction plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM, with subsequent 3-fold or 10-fold dilutions.
-
In the reaction plate, add the diluted compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.
-
Add the specific kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unincorporated radiolabeled ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Subtract the background counts (no kinase control) from all other measurements.
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Phospho-STAT Assay (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins in a cellular context, providing evidence of target engagement.
1. Materials:
-
Cell line expressing the target kinase (e.g., HEL92.1.7 cells which have a homozygous JAK2V617F mutation).
-
Cell culture medium and supplements.
-
Test compound.
-
Cytokine to stimulate the pathway (if necessary, e.g., EPO for wild-type JAK2).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
2. Procedure:
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
If required, stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total STAT and the loading control to ensure equal protein loading.
3. Data Analysis:
-
Quantify the band intensities for phospho-STAT, total STAT, and the loading control using image analysis software.
-
Normalize the phospho-STAT signal to the total STAT or loading control signal.
-
Calculate the percentage of inhibition of STAT phosphorylation for each compound concentration relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncolink.org [oncolink.org]
- 5. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine Derivatives Against Established Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Within this landscape, heterocyclic compounds have emerged as a promising scaffold for drug design. This guide provides a comparative analysis of the anticancer efficacy of derivatives of two such scaffolds, Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine, against a panel of known anticancer drugs. This objective comparison is supported by in vitro experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Triazolo-Fused Heterocycles in Oncology
The Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine core structures have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This guide synthesizes data from multiple studies to present a clear comparison of their performance against established chemotherapeutics across various cancer cell lines.
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine derivatives against a range of human cancer cell lines. For context and direct comparison, the IC50 values of standard-of-care anticancer drugs used in the respective studies or for the specific cancer types are also provided.
Table 1: Comparative Efficacy (IC50 in µM) of Triazolo[1,5-a]pyrimidine Derivatives and Known Anticancer Drugs
| Compound/Drug | HCT-116 (Colon) | MGC-803 (Gastric) | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Bel-7402 (Liver) | HT-1080 (Fibrosarcoma) |
| Triazolo[1,5-a]pyrimidine Derivative 1 | 9.58[1] | 9.47[1] | 13.1[1] | - | - | - | - |
| Triazolo[1,5-a]pyrimidine Derivative 2 | - | 0.96 | - | - | - | - | - |
| Triazolo[1,5-a]pyrimidine Derivative 3 | - | - | - | 0.75[2] | 1.02[2] | - | - |
| Triazolo[1,5-a]pyrimidine Derivative 4 | - | - | - | - | - | 12.3[3] | 6.1[3] |
| Cisplatin | ~14.54[4] | - | ~20.0[5] | ~3.0-30.0[5] | ~19.43[6] | 35.5[3] | - |
| 5-Fluorouracil (5-FU) | - | >13.1[1] | >13.1[1] | - | - | - | - |
| Doxorubicin | ~1.9-5.23[7][8] | - | ~0.68-4.17[7][9] | ~0.34-2.92[10][11] | >20[10] | - | - |
Note: Hyphens (-) indicate that data was not available from the provided search results. IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative Efficacy (IC50 in µM) of Triazolo[1,5-a]pyridine Derivatives and Known Anticancer Drugs
| Compound/Drug | HCT-116 (Colon) | U-87 MG (Glioblastoma) | MCF-7 (Breast) |
| Triazolo[1,5-a]pyridinylpyridine 1c | Data not specified | Data not specified | Data not specified |
| Triazolo[1,5-a]pyridinylpyridine 2d | Data not specified | Data not specified | Data not specified |
| Cisplatin | ~14.54[4] | - | ~20.0[5] |
| Doxorubicin | ~1.9-5.23[7][8] | - | ~0.68-4.17[7][9] |
Note: While the study on Triazolo[1,5-a]pyridinylpyridines mentioned evaluation against these cell lines, specific IC50 values for individual compounds were not detailed in the abstract.[12] Further investigation of the full publication would be required for precise data.
Mechanisms of Action: A Glimpse into Cellular Destinies
The anticancer activity of Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine derivatives is attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation.
Inhibition of Tubulin Polymerization
Several Triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tubulin polymerization, a key process in the formation of the mitotic spindle during cell division.[2][13] By disrupting microtubule dynamics, these compounds induce a G2/M phase cell cycle arrest, ultimately leading to apoptotic cell death.[2] This mechanism is shared with well-known anticancer drugs like Paclitaxel and Vinca alkaloids.[14]
Modulation of Signaling Pathways
-
AKT Signaling Pathway: Certain Triazolo[1,5-a]pyridine derivatives have been observed to affect the AKT signaling pathway.[12] The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers.[2][15][16][17] Inhibition of this pathway can suppress tumor growth and enhance the efficacy of other anticancer agents.
-
Apoptosis Induction: A common downstream effect of the action of these triazolo-derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through various mechanisms, including the activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][18]
Visualizing the Science: Diagrams and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a standard experimental workflow.
Caption: Workflow for determining the cytotoxic effects of compounds using the MTT assay.
Caption: The AKT signaling pathway and a potential point of inhibition by Triazolo-derivatives.
Caption: Intrinsic apoptosis pathway induced by Triazolo-derivatives.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is primarily derived from in vitro cytotoxicity assays, with the MTT assay being a common method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[19]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Triazolo-derivatives) and control drugs (e.g., Cisplatin, Doxorubicin) for a specified period, typically 24 to 72 hours.[19]
-
MTT Addition: Following incubation, a solution of MTT is added to each well. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[20][21]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[19]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[22]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated by plotting the percentage of cell viability against the drug concentration.
Conclusion
The Triazolo[1,5-a]pyrimidine and Triazolo[1,5-a]pyridine scaffolds represent a promising avenue for the development of novel anticancer therapeutics. The compiled data indicates that certain derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with efficacy in some cases comparable to or exceeding that of established chemotherapeutic agents. Their mechanisms of action, which include the disruption of microtubule dynamics and the modulation of key signaling pathways like AKT, offer multiple points of intervention in cancer cell biology.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential, safety profile, and in vivo efficacy of these compounds. The information presented in this guide serves as a valuable resource for researchers and drug development professionals in the ongoing effort to discover and develop more effective cancer treatments.
References
- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 19. MTT (Assay protocol [protocols.io]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. atcc.org [atcc.org]
Head-to-head comparison of different synthesis routes fortriazolo[1,5-a]pyridines
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides a head-to-head comparison of some of the most common and innovative methods for the synthesis of this important molecular framework, offering researchers and drug development professionals a comprehensive overview to select the most suitable route for their specific needs. The comparison focuses on key performance indicators such as reaction yield, time, conditions, and catalyst requirements, supported by experimental data.
Comparative Analysis of Key Synthesis Routes
The following table summarizes the quantitative data for four prominent synthesis routes to triazolo[1,5-a]pyridines: Copper-Catalyzed Oxidative Cyclization, PIFA-Mediated Metal-Free Synthesis, Iodine-Catalyzed One-Pot Synthesis, and Microwave-Assisted Catalyst-Free Synthesis.
| Parameter | Copper-Catalyzed Oxidative Cyclization | PIFA-Mediated Metal-Free Synthesis | Iodine-Catalyzed One-Pot Synthesis | Microwave-Assisted Catalyst-Free Synthesis |
| Starting Materials | 2-Aminopyridines and nitriles | N-(pyridin-2-yl)benzimidamides | Benzylidenehydrazine, aromatic aldehydes, malononitrile, and acetylenic esters | Enaminonitriles and benzohydrazides |
| Catalyst/Reagent | Copper salt (e.g., CuBr, Cu(OAc)₂) | Phenyliodine bis(trifluoroacetate) (PIFA) | Molecular Iodine (I₂) | None |
| Typical Reaction Time | 12 - 24 hours | 0.5 - 3 hours | 3 - 5 hours | 15 - 30 minutes |
| Typical Temperature | 100 - 140 °C | Room temperature to 60 °C | Reflux (e.g., in EtOH) | 100 - 140 °C |
| Reported Yields | Good to excellent (up to 95%) | High to excellent (up to 98%) | Good to excellent (up to 94%) | Good to excellent (up to 92%) |
| Key Advantages | Readily available starting materials, good functional group tolerance.[4] | Metal-free, short reaction times, high yields.[4][5] | One-pot multicomponent reaction, operational simplicity. | Extremely short reaction times, catalyst-free, eco-friendly.[2][6] |
| Key Disadvantages | Requires a metal catalyst, which may need to be removed from the final product; longer reaction times. | Stoichiometric use of an expensive hypervalent iodine reagent. | Complex starting material mixture, potential for side reactions. | Requires specialized microwave equipment. |
Experimental Protocols
Copper-Catalyzed Oxidative Cyclization of 2-Aminopyridines and Nitriles
This method involves the copper-catalyzed reaction of 2-aminopyridines with nitriles, followed by oxidative cyclization.
Procedure: A mixture of 2-aminopyridine (1.0 mmol), nitrile (1.2 mmol), and CuBr (10 mol%) in a suitable solvent such as DMF (3 mL) is stirred in a sealed tube under an air atmosphere at 120 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired triazolo[1,5-a]pyridine.
PIFA-Mediated Metal-Free Synthesis from N-(pyridin-2-yl)benzimidamides
This protocol describes a metal-free approach using a hypervalent iodine reagent for the intramolecular oxidative N-N bond formation.[5]
Procedure: To a solution of N-(pyridin-2-yl)benzimidamide (0.5 mmol) in hexafluoroisopropanol (HFIP, 2 mL), phenyliodine bis(trifluoroacetate) (PIFA, 0.6 mmol) is added in one portion. The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding triazolo[1,5-a]pyridine.[5]
Iodine-Catalyzed One-Pot Pseudo Five-Component Synthesis
This one-pot procedure allows for the rapid assembly of highly functionalized triazolo[1,5-a]pyridines from simple starting materials.
Procedure: A solution of benzaldehyde (2 mmol) and hydrazine hydrate (1 mmol) is stirred in ethanol (5 mL) for 20 minutes. Then, a solution of dimethyl acetylenedicarboxylate (DMAD, 1 mmol) is added, and the mixture is stirred for 3 minutes. Subsequently, the condensation product of another aromatic aldehyde (1 mmol) and malononitrile (1 mmol) is added, and the reaction mixture is refluxed for 3 hours. After cooling to room temperature, molecular iodine (I₂, 0.1 mmol) is added, and the mixture is stirred for a further 2 hours. The resulting solid is collected by filtration, washed with cold ethanol, and dried to give the pure product.
Microwave-Assisted Catalyst-Free Synthesis from Enaminonitriles
This environmentally friendly method utilizes microwave irradiation to achieve a rapid and catalyst-free synthesis.[2][6]
Procedure: In an oven-dried microwave vial, enaminonitrile (0.175 mmol) and benzohydrazide (0.35 mmol) are placed.[2] Dry toluene (1.5 mL) is added, and the vial is sealed.[2] The reaction mixture is then subjected to microwave irradiation at 140 °C for the specified time (typically 15-30 minutes).[2][3] After cooling to room temperature, the reaction mixture is directly purified by silica gel column chromatography to afford the desired 1,2,4-triazolo[1,5-a]pyridine.[2]
Visualized Pathways and Workflows
Caption: Copper-Catalyzed Synthesis Pathway.
References
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-<i>a</i>]pyridines… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Triazolo[1,5-a]pyridine Derivatives in Drug Discovery
A Guide to Target Validation and Identification for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold and its related structures, such as triazolo[1,5-a]pyrimidines, are versatile heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of triazolo[1,5-a]pyridine derivatives, focusing on their biological targets, validation methodologies, and identification in drug discovery. We present a compilation of experimental data, detailed protocols for key assays, and visual representations of relevant signaling pathways to aid researchers in this field.
Comparative Performance Analysis: Target-Based Activities
Triazolo[1,5-a]pyridine derivatives have demonstrated inhibitory activity against a variety of key biological targets. The following tables summarize their performance in comparison to established drugs or alternative compounds.
Kinase Inhibition
Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Several triazolo[1,5-a]pyridine derivatives have been identified as potent kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of a Tetrazolo[1,5-a]pyridin-8-amine-based Drug Candidate (TP-8A) Compared to Ibrutinib and Everolimus
| Kinase Target | TP-8A (IC50, nM) | Ibrutinib (IC50, nM) | Everolimus (IC50, nM) |
| BTK | 0.5 | 0.5 | >10,000 |
| PI3Kα | 15 | >1,000 | >10,000 |
| AKT1 | 25 | >1,000 | >10,000 |
| mTORC1 | 10 | >1,000 | 1.8 |
| Data adapted from a comparative guide on a novel Tetrazolo[1,5-a]pyridin-8-amine-based drug candidate.[1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | TP-8A (GI50, nM) | Ibrutinib (GI50, nM) | Everolimus (GI50, nM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 5 | 10 | 500 |
| Jeko-1 | Mantle Cell Lymphoma | 8 | 15 | 800 |
| PC-3 | Prostate Cancer | 20 | >1,000 | 150 |
| BxPC-3 | Pancreatic Cancer | 35 | >1,000 | 200 |
| Data adapted from a comparative guide on a novel Tetrazolo[1,5-a]pyridin-8-amine-based drug candidate.[1] |
Derivatives of the related triazolo[1,5-a]pyrimidine scaffold have also been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an important target in cancer therapy.[2] Furthermore, triazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of Janus kinases (JAK1/2), which are implicated in inflammatory diseases.[3]
Enzyme Inhibition
Beyond kinases, these scaffolds have shown inhibitory effects on other crucial enzymes.
Table 3: Inhibition of Other Key Enzymes
| Target Enzyme | Scaffold | Reported Activity | Reference Compound |
| Lysine-Specific Demethylase 1 (LSD1) | [1][2][4]Triazolo[4,5-d]pyrimidine | IC50 = 0.564 µM for compound 27 | GSK2879552 |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | [1][4][5]Triazolo[4,3-a]pyridine | Sub-micromolar potency | Not specified |
| α-Glucosidase | 1,2,4-Triazolo[1,5-a]pyridine | IC50 = 6.60 ± 0.09 µM for compound 15j | Acarbose (IC50 = 750.00 µM) |
| Data compiled from multiple sources.[6][7] |
Other Biological Activities
The therapeutic potential of triazolo[1,5-a]pyridine and related compounds extends to various other mechanisms.
-
Anticancer Activity: Derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including HCT-116, U-87 MG, and MCF-7, by affecting pathways such as AKT signaling.[8][9]
-
Antimicrobial and Antiparasitic Activity: The triazolopyrimidine scaffold is present in structures with antibacterial, antifungal, antiviral, and antiparasitic properties.[4][5] For instance, some derivatives target the sterol biosynthesis pathway in Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]
-
P-glycoprotein (ABCB1) Inhibition: A triazolo[1,5-a]pyrimidine derivative, WS-898, has been identified as a highly effective inhibitor of the ABCB1 transporter, which is involved in multidrug resistance in cancer.[11]
-
RORγt Inverse Agonism: Triazolo[1,5-a]pyridine derivatives have been designed as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key transcription factor in psoriasis pathogenesis.[12]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of triazolo[1,5-a]pyridine derivatives stem from their interaction with various signaling pathways.
Caption: PI3K/AKT/mTOR signaling pathway with inhibitory points of TP-8A.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy [1,2,4]Triazolo[1,5-a]pyrazin-8-amine | 55366-18-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway [mdpi.com]
- 10. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal ofTriazolo[1,5-a]pyridin-8-amine: A Guide for Laboratory Professionals
Safe Disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-amine, a heterocyclic amine compound.
Due to its chemical structure as a pyridine derivative,[1][2][3]Triazolo[1,5-a]pyridin-8-amine should be treated as a hazardous substance. All waste containing this compound must be managed as hazardous waste in compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors or dust.[3] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Quantitative Hazard Data
| Parameter | Value/Classification | Notes |
| GHS Hazard Class (Inferred) | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A) | Based on data for the related isomer[1][2][3]triazolo[1,5-a]pyridin-2-amine. |
| LD50 (Oral, Rat) for 2-Aminopyridine | 200 mg/kg | Data for a structurally related aminopyridine.[1] |
| LD50 (Dermal, Rabbit) for 2-Aminopyridine | 1000 mg/kg | Data for a structurally related aminopyridine.[1] |
| EPA Hazardous Waste Code | D038, F005 | Classification for pyridine and spent solvent mixtures containing pyridine. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of[1][2][3]Triazolo[1,5-a]pyridin-8-amine is through a licensed chemical waste disposal service.
-
Waste Identification and Segregation :
-
All waste containing[1][2][3]Triazolo[1,5-a]pyridin-8-amine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[3]
-
-
Containerization :
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the compound.
-
-
Labeling :
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Disposal :
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not discharge into sewer systems.
-
-
Empty Container Disposal :
-
Containers can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or recycled/reconditioned if permissible by local regulations.
-
Experimental Protocol: Decontamination of Glassware and Surfaces
This protocol outlines the procedure for decontaminating laboratory glassware and surfaces that have come into contact with[1][2][3]Triazolo[1,5-a]pyridin-8-amine.
Materials:
-
1% aqueous solution of hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Appropriate waste containers
Procedure:
-
Initial Rinse : Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the chemical. Collect this solvent rinse as hazardous waste.
-
Acidic Wash : Carefully wash the item with a 1% aqueous HCl solution. This will protonate the amine, forming a more water-soluble salt. Collect the acidic washings as hazardous waste.
-
Neutralization : Rinse the item with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Final Rinse : Thoroughly rinse the glassware or surface with deionized water.
-
Drying : Allow the equipment to air dry completely before reuse.
Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyridin-8-amine
Essential Safety and Handling Guide for[1][2][3]Triazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling[1][2][3]Triazolo[1,5-a]pyridin-8-amine. Given the limited specific toxicological data available for this compound, a conservative approach based on its classification as an aromatic amine and general principles for handling potent pharmaceutical compounds is strongly advised. A thorough, site-specific risk assessment should be conducted before commencing any work.
Hazard Assessment and Engineering Controls
[1][2][3]Triazolo[1,5-a]pyridin-8-amine should be handled as a potent compound with potential health risks associated with aromatic amines. While specific occupational exposure limits (OELs) have not been established, it is crucial to minimize exposure through robust engineering controls.
Primary Engineering Controls:
-
Containment: All handling of solid or powdered forms of this compound should occur within a certified chemical fume hood, glove box, or other suitable ventilated enclosure to prevent inhalation of dust.
-
Ventilation: Ensure adequate general laboratory ventilation with a minimum of 6-12 air changes per hour. The exhaust from containment systems should be appropriately filtered before release.
-
Pressurization: For facilities handling larger quantities, maintaining negative pressure in the handling area relative to adjacent spaces can help contain any airborne particulates.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various tasks.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and transferring solids | Disposable, impervious lab coat or coverall; long pants and closed-toe shoes. | Double-gloving: inner nitrile glove, outer neoprene or butyl rubber gloves. | Chemical splash goggles and a face shield. | A NIOSH-approved respirator with a combination organic vapor/particulate (P100) cartridge. A powered air-purifying respirator (PAPR) is recommended for extended or high-concentration work. |
| Preparing solutions | Disposable, impervious lab coat or coverall; long pants and closed-toe shoes. | Double-gloving: inner nitrile glove, outer neoprene or butyl rubber gloves. | Chemical splash goggles and a face shield. | A NIOSH-approved respirator with a combination organic vapor/particulate (P100) cartridge if not performed in a fume hood. |
| Routine handling of dilute solutions | Standard lab coat; long pants and closed-toe shoes. | Single pair of neoprene or butyl rubber gloves. | Safety glasses with side shields. | Not generally required if handled in a well-ventilated area. |
| Spill cleanup | Chemical-resistant suit or coverall. | Double-gloving: inner nitrile glove, outer heavy-duty neoprene or butyl rubber gloves. | Chemical splash goggles and a face shield. | A NIOSH-approved self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges. |
Important Note on Glove Selection: General guidance suggests that nitrile gloves offer poor resistance to amines. Therefore, for direct handling, more robust glove materials are necessary. Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately upon any suspected contamination.
Operational Plan for Handling
A step-by-step approach ensures a safe handling process from receipt to disposal.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Assemble all necessary equipment, including spatulas, weigh boats, beakers, and the solvent. Prepare a waste container for contaminated disposables.
-
PPE: Don the appropriate PPE as specified in the table for "Weighing and transferring solids."
-
Weighing: Tare the balance with the weigh boat inside the fume hood. Carefully transfer the desired amount of[1][2][3]Triazolo[1,5-a]pyridin-8-amine to the weigh boat using a clean spatula. Avoid creating dust.
-
Solution Preparation: Place the beaker with the solvent on a stir plate within the fume hood. Carefully add the weighed compound to the solvent. Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
Cleanup: Once the compound is fully dissolved, cap the solution. Decontaminate the spatula and any non-disposable equipment. Place all disposable items (weigh boat, contaminated wipes, outer gloves) into the designated hazardous waste container.
-
Doffing PPE: Exit the immediate work area. Doff PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing. Dispose of all disposable PPE as hazardous waste.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste: Unused[1][2][3]Triazolo[1,5-a]pyridin-8-amine and solutions containing the compound must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, that comes into contact with the compound must be considered hazardous waste.
-
Decontamination: For reusable equipment and surfaces, decontamination can be performed using a solution specifically designed for aromatic amines.
-
Disposal: Place all contaminated disposable items in a sealed, labeled hazardous waste container.
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spread of dust. Collect the spilled material using a method that does not generate dust (e.g., HEPA-filtered vacuum or wet wiping). Place all contaminated materials in a sealed container for hazardous waste disposal.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
